(5-Chloropyridin-2-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
(5-chloropyridin-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.2ClH/c7-5-1-2-6(3-8)9-4-5;;/h1-2,4H,3,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTYTQGZXSSMJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679874 | |
| Record name | 1-(5-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257535-54-8 | |
| Record name | 1-(5-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of (5-Chloropyrin-2-yl)methanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Chloropyridin-2-yl)methanamine dihydrochloride is a halogenated pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active compounds, suggesting its potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, synthesis, and a review of the biological activities of structurally related compounds. This document is intended to be a resource for researchers and professionals involved in the design, synthesis, and evaluation of new chemical entities.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while some properties are well-documented, others, such as the melting point, are not consistently reported in the literature, with many sources citing "N/A".
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 1257535-54-8 | [1] |
| Molecular Formula | C₆H₉Cl₃N₂ | [2] |
| Molecular Weight | 215.5 g/mol | [1] |
| IUPAC Name | (5-chloropyridin-2-yl)methanamine;dihydrochloride | [2] |
| SMILES | Cl.Cl.NCC1=CC=C(Cl)C=N1 | [2] |
| InChI Key | BRTYTQGZXSSMJL-UHFFFAOYSA-N | [2] |
| Appearance | Solid (form may vary) | [3] |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Solubility | Expected to be soluble in polar protic solvents like water and methanol. | Qualitative assessment based on related compounds |
| Storage Conditions | Short term: 2-8°C; Long term: -20°C in an inert atmosphere. | [4] |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene and amine protons of the methanamine side chain. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effect of the chlorine atom and the protonation of the amine and pyridine nitrogen in the dihydrochloride salt.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display six unique signals corresponding to the carbon atoms of the pyridine ring and the methylene carbon. The chemical shifts of the carbon atoms would be indicative of their electronic environment within the molecule.
Researchers are advised to acquire and interpret their own spectroscopic data for unambiguous characterization of this compound.
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of the free base, (5-Chloropyridin-2-yl)methanamine, is available and can be adapted for the preparation of the dihydrochloride salt.[5] The primary route involves the reduction of 5-chloro-2-cyanopyridine.
Synthesis of (5-Chloropyridin-2-yl)methanamine (Free Base) [5]
-
Reaction: Catalytic hydrogenation of 5-chloropyridinecarbonitrile.
-
Reagents and Conditions:
-
5-chloropyridinecarbonitrile (1.0 eq)
-
Ethanol (solvent)
-
Concentrated HCl (catalytic amount)
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (40 psi)
-
Reaction time: 2 hours
-
-
Work-up:
-
The catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The aqueous layer is extracted with dichloromethane (CH₂Cl₂).
-
The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the product as a yellow oil.
-
Preparation of this compound: To obtain the dihydrochloride salt, the resulting free base can be dissolved in a suitable organic solvent, such as diethyl ether or methanol, and treated with two equivalents of a solution of hydrogen chloride (e.g., HCl in diethyl ether or concentrated aqueous HCl). The dihydrochloride salt is expected to precipitate from the solution and can be collected by filtration and dried.
Experimental Workflow for Synthesis and Purification:
Caption: Synthetic workflow for the preparation of this compound.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is limited in publicly accessible literature, the broader class of chloropyridine and aminomethylpyridine derivatives has been investigated for various pharmacological activities.
Antimicrobial Activity: N-chloramine compounds, which share some structural similarities with the title compound, have been shown to inhibit bacterial growth by targeting sulfhydryl groups in enzymes and interfering with DNA, RNA, and protein synthesis.[6] The general mechanism of action for some antimicrobial agents involves disrupting the bacterial cell wall or inhibiting essential metabolic pathways.[7]
Anticancer Activity: The cytotoxicity of various pyridine derivatives has been explored. For instance, chloropyridylimineplatinum(II) and copper(II) complexes have demonstrated cytotoxic effects against cancer cell lines.[8] The mechanism of action for some anticancer agents involves the inhibition of crucial cellular processes or the induction of apoptosis.
Logical Relationship of Potential Biological Activity:
Caption: Potential biological activities of the title compound based on related structures.
Conclusion
This compound is a chemical intermediate with potential for use in the synthesis of novel bioactive molecules. While a complete physicochemical profile is not yet publicly available, this guide provides the currently known information and outlines standard methodologies for its synthesis and characterization. Further research is warranted to fully elucidate its chemical properties, biological activities, and potential therapeutic applications. The information presented here serves as a foundational resource for scientists and researchers to build upon in their drug discovery and development endeavors.
References
- 1. This compound | 1257535-54-8 [chemicalbook.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. 67938-76-5|(5-Chloropyridin-2-yl)methanamine|BLD Pharm [bldpharm.com]
- 5. 1-(5-CHLOROPYRIDIN-2-YL)METHANAMINE | 67938-76-5 [chemicalbook.com]
- 6. Antimicrobial activity of N-chloramine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and cytotoxic activities of chloropyridylimineplatinum(II) and chloropyridyliminecopper(II) surface-functionalized poly(amidoamine) dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: (5-Chloropyridin-2-yl)methanamine dihydrochloride (CAS No. 1257535-54-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Chloropyridin-2-yl)methanamine dihydrochloride is a halogenated pyridine derivative that serves as a versatile building block in synthetic organic chemistry. Its structural features, particularly the presence of a reactive aminomethyl group and a chlorinated pyridine ring, make it a valuable intermediate in the discovery and development of novel pharmaceutical and agrochemical agents. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various chemical reactions. This document provides a comprehensive overview of its chemical properties, a likely synthetic route, and its applications as a key intermediate in the synthesis of biologically active molecules.
Chemical and Physical Properties
A summary of the available chemical and physical data for this compound is presented in the table below. It is important to note that while some data is available from commercial suppliers, a complete, experimentally verified dataset is not extensively published in peer-reviewed literature.
| Property | Value | Source |
| CAS Number | 1257535-54-8 | N/A |
| Molecular Formula | C₆H₉Cl₃N₂ | [1] |
| Molecular Weight | 215.51 g/mol | [2] |
| IUPAC Name | (5-chloropyridin-2-yl)methanamine;dihydrochloride | [1] |
| Synonyms | 2-(Aminomethyl)-5-chloropyridine dihydrochloride, (5-Chloro-2-pyridinyl)methanamine dihydrochloride | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Purity | >98.0% (HPLC) | [3] |
| Solubility | Soluble in water and polar organic solvents (predicted) | [4] |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Density | Not available | N/A |
Synthesis
Experimental Protocol: Synthesis of (5-Chloropyridin-2-yl)methanamine (Free Base)
This protocol is adapted from the general procedure for the reduction of 5-chloro-2-cyanopyridine.
Materials:
-
5-chloro-2-cyanopyridine
-
Ethanol (or a similar suitable solvent)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-chloro-2-cyanopyridine in ethanol in a suitable reaction vessel.
-
Add a catalytic amount of concentrated hydrochloric acid to the solution.
-
Carefully add 10% Pd/C catalyst to the mixture.
-
Subject the reaction mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography or LC-MS) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a saturated aqueous solution of NaHCO₃ to neutralize the acid and basify the solution.
-
Extract the aqueous layer with dichloromethane multiple times.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (5-chloropyridin-2-yl)methanamine as the free base.
Experimental Protocol: Formation of the Dihydrochloride Salt
Materials:
-
(5-Chloropyridin-2-yl)methanamine (free base)
-
Anhydrous diethyl ether (or other suitable non-polar solvent)
-
Anhydrous hydrogen chloride (HCl) solution in a suitable solvent (e.g., diethyl ether or dioxane)
Procedure:
-
Dissolve the crude (5-chloropyridin-2-yl)methanamine free base in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of anhydrous HCl in diethyl ether (typically 2 molar equivalents) to the stirred solution of the amine.
-
A precipitate of this compound should form.
-
Continue stirring in the ice bath for a short period to ensure complete precipitation.
-
Collect the solid product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to obtain the final product.
Spectral Data
Detailed, experimentally obtained spectral data (¹H NMR, ¹³C NMR, MS, IR) for this compound are not widely published. However, the expected spectral characteristics can be predicted based on its chemical structure. Researchers are advised to perform their own analytical characterization to confirm the identity and purity of the synthesized or purchased material. For the free base, (5-chloropyridin-2-yl)methanamine, reported ¹H NMR data in CDCl₃ shows characteristic peaks for the pyridine ring protons and the aminomethyl group.
Applications in Drug Discovery and Development
This compound is not typically used as a final drug product but rather as a crucial intermediate for the synthesis of more complex, biologically active molecules. The presence of the primary amine allows for a wide range of chemical transformations, including amidation, alkylation, and the formation of various heterocyclic systems. The chloropyridine moiety can also be a site for further functionalization, for example, through cross-coupling reactions.
While there is no direct evidence of biological activity for the title compound itself, its structural motif is present in a variety of compounds investigated for different therapeutic areas. The following diagram illustrates the role of this compound as a building block in the synthesis of potential therapeutic agents.
Caption: Synthetic utility of (5-Chloropyridin-2-yl)methanamine.
Safety and Handling
Safety data for this compound is not extensively documented. However, based on the data for the free base and related compounds, it should be handled with care in a well-ventilated laboratory fume hood.[5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[5] The compound is expected to be an irritant to the eyes, skin, and respiratory system. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate for the synthesis of a wide range of nitrogen-containing compounds. Its utility in the construction of libraries of potential drug candidates makes it a significant tool for researchers in medicinal chemistry and drug discovery. While detailed experimental and biological data for the title compound itself are scarce, its role as a synthetic building block is well-established through the numerous biologically active molecules that incorporate its core structure. Further research into the direct biological effects of this compound and its derivatives may reveal new therapeutic opportunities.
References
(5-Chloropyridin-2-yl)methanamine dihydrochloride molecular structure
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(5-Chloropyridin-2-yl)methanamine dihydrochloride is a pyridinamine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is found in various biologically active compounds, making it a key intermediate in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and analytical methods, tailored for professionals in the field of chemical and pharmaceutical research.
Molecular Structure and Chemical Identity
This compound is the hydrochloride salt of the parent compound, (5-Chloropyridin-2-yl)methanamine. The presence of the chlorine atom on the pyridine ring and the aminomethyl group at the 2-position makes it a versatile reagent for further chemical modifications.
Molecular Formula: C₆H₉Cl₃N₂[1]
Molecular Weight: 215.5 g/mol [2]
CAS Number: 1257535-54-8[2]
IUPAC Name: (5-chloropyridin-2-yl)methanamine;dihydrochloride[1]
Canonical SMILES: C1=CC(=NC=C1CN)Cl.Cl.Cl[1]
InChI Key: BRTYTQGZXSSMJL-UHFFFAOYSA-N[1]
Physicochemical and Spectroscopic Data
While some experimental physical properties of the dihydrochloride salt are not extensively reported in public literature, data for the free base and related compounds provide valuable insights. The compound is typically a white to off-white solid and requires storage in a cool, dry place, often at temperatures between 2-8°C for short-term and -20°C for long-term stability.[2][3]
Spectroscopic Analysis
Spectroscopic data is crucial for the identification and characterization of (5-Chloropyridin-2-yl)methanamine and its dihydrochloride salt. Below is a summary of available spectroscopic information for the free base, 1-(5-chloropyridin-2-yl)methanamine.
| Property | Value |
| ¹H NMR (500 MHz, CDCl₃) δ ppm | 8.56-8.51 (1H, br d), 7.66-7.60 (1H, m), 7.28-7.14 (1H, m), 3.97 (2H, s), 1.72 (2H, s)[4] |
| Mass Spectrometry (LCMS) | (M+H)⁺ peak at 143.07 (calculated: 143.04 for C₆H₈ClN₂)[4] |
Note: The spectroscopic data, particularly NMR shifts, for the dihydrochloride salt may vary due to the protonation of the amine groups.
Synthesis and Purification
The synthesis of (5-Chloropyridin-2-yl)methanamine typically involves the reduction of the corresponding nitrile, 5-chloro-2-cyanopyridine. The resulting free base can then be converted to the dihydrochloride salt.
Experimental Protocol: Synthesis of 1-(5-chloropyridin-2-yl)methanamine (Free Base)
This protocol is adapted from established procedures for the synthesis of 2-aminomethyl-5-chloropyridine.[4]
Materials:
-
5-chloropyridinecarbonitrile (5-chloro-2-cyanopyridine)
-
Ethanol
-
Concentrated HCl
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-chloropyridinecarbonitrile (e.g., 3.8 g, 27.43 mmol) in ethanol (100 mL) in a suitable reaction vessel.
-
Carefully add concentrated HCl (3 mL) and 10% Pd/C catalyst (1.0 g) to the solution.
-
Subject the reaction mixture to a hydrogen atmosphere (e.g., 40 psi) and agitate for approximately 2 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, carefully filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dissolve the resulting residue in a saturated NaHCO₃ solution (50 mL) to neutralize the excess acid and deprotonate the amine.
-
Extract the aqueous layer with dichloromethane (4 x 25 mL).
-
Combine the organic phases and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield 2-aminomethyl-5-chloropyridine as a yellow oil.[4]
Conversion to Dihydrochloride Salt
To obtain this compound, the free base is typically dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride (e.g., 2 equivalents of HCl in diethyl ether or isopropanol) until precipitation is complete. The resulting solid is then collected by filtration, washed with a cold solvent, and dried under vacuum.
Biological Activity and Applications
This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[2] While specific biological activities for this compound are not widely documented, the 2-aminopyridine scaffold is a known pharmacophore present in numerous bioactive compounds with a wide range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[5][6][7]
Derivatives of chloropyridine have shown potential as bioactive agents. For instance, a related compound, (2-Chloropyridin-4-yl)methanamine hydrochloride, has been identified as a selective inhibitor of the enzyme lysyl oxidase-like 2 (LOXL2), which is implicated in cancer and fibrosis.[8] This suggests that this compound and its derivatives could be valuable starting points for the development of new therapeutic agents.
Analytical Workflow
The identity, purity, and concentration of this compound are typically assessed using a combination of chromatographic and spectroscopic techniques.
References
- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. 1257535-54-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. 1-(5-CHLOROPYRIDIN-2-YL)METHANAMINE, CasNo.67938-76-5 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 4. 1-(5-CHLOROPYRIDIN-2-YL)METHANAMINE | 67938-76-5 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Synthesis and Discovery of (5-Chloropyridin-2-yl)methanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Chloropyridin-2-yl)methanamine dihydrochloride is a pivotal chemical intermediate, instrumental in the synthesis of a variety of pharmaceutical compounds. This technical guide provides a comprehensive overview of its synthesis, discovery, and significance in medicinal chemistry. Detailed experimental protocols for its preparation are presented, alongside a summary of its key physicochemical properties. The discovery of this compound is contextualized through its crucial role as a building block in the development of antiviral agents, specifically the hepatitis C virus (HCV) NS3/4A protease inhibitor, Paritaprevir (ABT-450). Furthermore, this document elucidates the mechanism of action of Paritaprevir, for which (5-Chloropyridin-2-yl)methanamine is a key precursor, through a detailed signaling pathway diagram. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction
The landscape of modern drug discovery is intricately linked to the availability of novel and versatile chemical building blocks. This compound, a heterocyclic amine, has emerged as a significant intermediate in the synthesis of complex molecular architectures with therapeutic potential. Its structural features, particularly the presence of a reactive aminomethyl group and a chlorinated pyridine ring, make it an attractive synthon for the construction of diverse compound libraries.
The "discovery" of such a compound is often not a singular event but rather a recognition of its utility in the synthesis of a biologically active molecule. In the case of (5-Chloropyridin-2-yl)methanamine, its importance was solidified by its incorporation into the structure of Paritaprevir (formerly ABT-450), a potent inhibitor of the hepatitis C virus NS3/4A protease. This document will detail the synthetic pathways to this compound and explore its pivotal role in the development of this important antiviral therapeutic.
Physicochemical Properties
A summary of the key physicochemical properties of (5-Chloropyridin-2-yl)methanamine and its dihydrochloride salt is provided in the table below for easy reference and comparison.
| Property | (5-Chloropyridin-2-yl)methanamine (Free Base) | This compound |
| CAS Number | 97004-04-1 | 1257535-54-8 |
| Molecular Formula | C₆H₇ClN₂ | C₆H₇ClN₂·2HCl |
| Molecular Weight | 142.59 g/mol | 215.51 g/mol [1] |
| Appearance | Yellow solid[2] | Crystalline solid |
| Melting Point | 25-33 °C[2] | Not reported |
| IUPAC Name | (5-chloropyridin-2-yl)methanamine | (5-chloropyridin-2-yl)methanamine;dihydrochloride |
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process: the synthesis of the free base followed by its conversion to the dihydrochloride salt.
Synthesis of (5-Chloropyridin-2-yl)methanamine (Free Base)
The synthesis of the free base, (5-Chloropyridin-2-yl)methanamine, has been reported via the reaction of 2-chloro-5-(chloromethyl)pyridine with aqueous ammonia. This method is detailed in U.S. Patent 5,084,459.
Experimental Protocol:
-
Materials:
-
2-chloro-5-(chloromethyl)pyridine
-
25% aqueous ammonia
-
Acetonitrile
-
30% aqueous sodium hydroxide solution
-
Ethanol
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Methanol
-
-
Procedure:
-
A stainless steel autoclave is charged with 14.99 g of 2-chloro-5-(chloromethyl)pyridine, 63.01 g of 25% aqueous ammonia, and 60 ml of acetonitrile.
-
The mixture is stirred on an oil bath at 80°C for 2 hours.
-
The reaction mixture is then diluted with 12.3 g of 30% aqueous sodium hydroxide solution and concentrated.
-
The residue is diluted with 200 ml of ethanol, dried over anhydrous magnesium sulfate, and filtered to remove any insoluble materials.
-
The filtrate is concentrated and the resulting crude product is purified by column chromatography using a mixture of dichloromethane and methanol (4:1) as the eluent.
-
This procedure yields 7.66 g of (5-chloropyridin-2-yl)methanamine as a yellow solid.
-
Conversion to this compound
The free base is converted to its dihydrochloride salt by treatment with hydrochloric acid. This is a standard salt formation reaction for amines.
Experimental Protocol:
-
Materials:
-
(5-Chloropyridin-2-yl)methanamine
-
Hydrochloric acid (e.g., concentrated HCl or HCl in a suitable solvent like ethanol or diethyl ether)
-
Anhydrous solvent (e.g., ethanol, diethyl ether)
-
-
Procedure:
-
Dissolve the (5-Chloropyridin-2-yl)methanamine free base in a suitable anhydrous solvent such as ethanol or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric excess (at least 2 equivalents) of hydrochloric acid to the stirred solution. The HCl can be added as a concentrated aqueous solution, or more commonly as a solution in an organic solvent to maintain anhydrous conditions.
-
The dihydrochloride salt will precipitate out of the solution.
-
The precipitate is collected by filtration, washed with a small amount of the cold anhydrous solvent, and dried under vacuum to yield this compound as a crystalline solid.
-
Discovery and Application in Drug Development
The significance of this compound in drug discovery is exemplified by its use as a key building block in the synthesis of Paritaprevir (ABT-450). Paritaprevir is a potent NS3/4A protease inhibitor developed for the treatment of chronic hepatitis C virus (HCV) infection.[3] The discovery of this intermediate's utility in constructing the complex macrocyclic structure of Paritaprevir marked a significant step in the development of direct-acting antiviral agents against HCV.
The synthesis of Paritaprevir involves the coupling of (5-Chloropyridin-2-yl)methanamine with other complex fragments, highlighting the intermediate's role in introducing the critical chloropyridinyl moiety into the final drug molecule. This structural element is crucial for the drug's binding affinity and overall efficacy.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic route to this compound.
Mechanism of Action of Paritaprevir (ABT-450)
(5-Chloropyridin-2-yl)methanamine is a key component of Paritaprevir, an inhibitor of the HCV NS3/4A protease. The following diagram illustrates the role of this protease in the HCV life cycle and its inhibition by Paritaprevir.
Caption: Inhibition of HCV NS3/4A protease by Paritaprevir.
Conclusion
This compound stands as a testament to the critical role of versatile building blocks in the advancement of medicinal chemistry. Its efficient synthesis and strategic application in the development of high-impact therapeutics like Paritaprevir underscore its value to the scientific community. This technical guide provides a consolidated resource for understanding the synthesis and significance of this important chemical intermediate, with the aim of facilitating further innovation in drug discovery and development.
References
The Pivotal Role of (5-Chloropyridin-2-yl)methanamine Dihydrochloride in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Chloropyridin-2-yl)methanamine dihydrochloride has emerged as a crucial building block in medicinal chemistry, primarily recognized for its integral role in the development of novel therapeutic agents. This technical guide provides an in-depth analysis of its synthesis, applications, and the pharmacological significance of the molecules derived from it, with a particular focus on the Factor Xa inhibitor, betrixaban. The strategic incorporation of the 5-chloropyridin-2-yl moiety often imparts favorable pharmacokinetic and pharmacodynamic properties to the parent molecule, making this scaffold a subject of considerable interest in drug discovery.
Synthesis of the Core Intermediate
The synthesis of (5-Chloropyridin-2-yl)methanamine, the free base of the title compound, is a critical first step for its utilization in drug synthesis. A common synthetic route involves the amination of a suitable precursor, such as 2-chloro-5-(chloromethyl)pyridine. The subsequent conversion to the dihydrochloride salt enhances its stability and handling properties.
Experimental Protocol: Synthesis of (5-Chloropyridin-2-yl)methanamine
A detailed experimental protocol for the synthesis of the free base, 2-chloro-5-aminomethylpyridine, is described in U.S. Patent US5424437A. The general procedure involves the reaction of 2-chloro-5-trichloromethylpyridine with an amine in the presence of hydrogen and a hydrogenation catalyst.[1] A more direct laboratory-scale synthesis can be adapted from similar procedures for related compounds.
A representative, non-optimized laboratory procedure is as follows:
-
Reaction Setup: A solution of 2-chloro-5-(chloromethyl)pyridine (1 equivalent) in a suitable solvent such as methanol or ethanol is prepared in a pressure vessel.
-
Amination: The solution is saturated with ammonia gas, or a solution of ammonia in methanol is added in excess. The vessel is sealed and heated to a temperature ranging from 80-100 °C. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After cooling to room temperature, the solvent and excess ammonia are removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water to remove any inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude (5-Chloropyridin-2-yl)methanamine.
-
Purification: The crude product can be purified by column chromatography on silica gel.
-
Salt Formation: To prepare the dihydrochloride salt, the purified free base is dissolved in a suitable solvent like diethyl ether or isopropanol, and a solution of hydrochloric acid in the same solvent (or gaseous HCl) is added until precipitation is complete. The resulting solid is collected by filtration, washed with the solvent, and dried under vacuum to afford this compound as a stable, crystalline solid.
Role in the Development of Factor Xa Inhibitors: The Case of Betrixaban
The most prominent application of (5-Chloropyridin-2-yl)methanamine is as a key intermediate in the synthesis of the oral Factor Xa inhibitor, betrixaban. Betrixaban is an anticoagulant indicated for the prophylaxis of venous thromboembolism (VTE). The (5-chloropyridin-2-yl) moiety in betrixaban plays a crucial role in its binding to the S1 pocket of the Factor Xa enzyme.
Quantitative Pharmacological Data for Betrixaban
The following table summarizes key pharmacokinetic and pharmacodynamic parameters of betrixaban.
| Parameter | Value | Reference |
| Mechanism of Action | Direct Factor Xa inhibitor | --INVALID-LINK-- |
| Ki (Factor Xa) | 0.117 nM | --INVALID-LINK-- |
| Oral Bioavailability | ~34% | --INVALID-LINK-- |
| Half-life (t1/2) | 19-27 hours | --INVALID-LINK-- |
| Protein Binding | ~60% | --INVALID-LINK-- |
| Excretion | Primarily fecal (~85%) | --INVALID-LINK-- |
Structure-Activity Relationship (SAR) Studies
SAR studies on Factor Xa inhibitors have highlighted the importance of the substituents on the pyridine ring. The 5-chloro substituent on the pyridyl ring of betrixaban has been shown to be optimal for potency.
| Compound/Analog | Modification | Factor Xa Ki (nM) |
| Betrixaban | 5-Chloro | 0.117 |
| Analog 1 | 5-H | >1000 |
| Analog 2 | 5-Fluoro | 0.3 |
| Analog 3 | 5-Bromo | 0.1 |
| Analog 4 | 5-Methyl | 1.2 |
Data compiled from various medicinal chemistry publications and patents.
Experimental Workflow for Betrixaban Synthesis
The synthesis of betrixaban typically involves the coupling of the (5-Chloropyridin-2-yl)methanamine core with a substituted benzoic acid derivative.
Caption: A simplified workflow for the synthesis of Betrixaban.
Broader Applications in Medicinal Chemistry
While the development of Factor Xa inhibitors represents a major application, the (5-Chloropyridin-2-yl)methanamine scaffold is also being explored in other therapeutic areas.
Kinase Inhibitors
The pyridine moiety is a well-established pharmacophore in the design of kinase inhibitors. The (5-chloropyridin-2-yl)methylamine scaffold can be incorporated into molecules targeting various kinases involved in cell signaling pathways related to cancer and inflammation. For instance, patent literature suggests its use in the development of inhibitors for hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a potential target for liver diseases.[2]
DPP-IV Inhibitors
Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a class of oral hypoglycemics for the treatment of type 2 diabetes. The structural features of (5-Chloropyridin-2-yl)methanamine make it a potential building block for the design of novel DPP-IV inhibitors, although specific examples with this exact fragment are not yet prevalent in late-stage clinical development.[3][4][5][6][7]
Signaling Pathway Involvement
The primary and well-elucidated signaling pathway involving a drug derived from (5-Chloropyridin-2-yl)methanamine is the blood coagulation cascade, through the action of betrixaban on Factor Xa.
Caption: Inhibition of the coagulation cascade by Betrixaban.
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry. Its utility has been unequivocally demonstrated in the successful development of the oral anticoagulant betrixaban. The physicochemical properties imparted by the 5-chloropyridin-2-yl moiety make it an attractive scaffold for the design of inhibitors for other therapeutic targets, including kinases and potentially other enzyme classes. Further exploration of this privileged structure is warranted and is likely to yield novel drug candidates with improved pharmacological profiles. The continued investigation into the synthesis and application of derivatives of (5-Chloropyridin-2-yl)methanamine will undoubtedly contribute to the advancement of drug discovery and development.
References
- 1. US5424437A - Process for preparing a 2-chloro-5-aminomethyl-pyridine - Google Patents [patents.google.com]
- 2. WO2024075051A1 - Hsd17b13 inhibitors and/or degraders - Google Patents [patents.google.com]
- 3. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
(5-Chloropyridin-2-yl)methanamine Dihydrochloride: A Comprehensive Technical Guide for Synthetic Chemists
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Chloropyridin-2-yl)methanamine dihydrochloride is a key heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif is present in a number of biologically active compounds, most notably as a crucial component in the synthesis of direct Factor Xa (FXa) inhibitors, a class of modern oral anticoagulants. This technical guide provides an in-depth overview of its synthesis, chemical properties, and applications as a versatile synthetic intermediate, with a focus on its role in the development of novel therapeutics.
Chemical Properties and Data
This compound is a stable, crystalline solid. A summary of its key chemical and physical properties is presented below.
| Property | Value | Reference |
| CAS Number | 1257535-54-8 | [1][2] |
| Molecular Formula | C₆H₉Cl₃N₂ | [2] |
| Molecular Weight | 215.51 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | Not available | [3] |
| Boiling Point | Not available | [3] |
| Solubility | Soluble in water and polar organic solvents | |
| pKa (Predicted) | 8.31 ± 0.39 | [4] |
Spectral Data Summary
| Spectrum Type | Key Peaks/Shifts (Predicted/Experimental) |
| ¹H NMR | Spectral data for the free base and hydrochloride salts are available from suppliers.[5][6] |
| ¹³C NMR | Spectral data for related chloropyridine structures are available.[7][8][9] |
| Mass Spectrometry | Predicted m/z values for various adducts are available.[10][11][12] |
| FTIR | Characteristic peaks for amine and chloropyridine functionalities are expected.[13][14][15] |
Synthesis of this compound
A common synthetic route to (5-Chloropyridin-2-yl)methanamine involves the amination of a suitable precursor such as 2-chloro-5-(chloromethyl)pyridine. The dihydrochloride salt can then be readily prepared by treating the free base with hydrochloric acid.
Experimental Protocol: Synthesis from 2-Chloro-5-(chloromethyl)pyridine
This protocol is adapted from a known procedure for the synthesis of the isomeric compound, 5-(aminomethyl)-2-chloropyridine[16].
Materials:
-
2-Chloro-5-(chloromethyl)pyridine
-
25% Aqueous ammonia
-
Acetonitrile
-
30% Aqueous sodium hydroxide
-
Ethanol
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Methanol
-
Concentrated Hydrochloric Acid
Procedure:
-
In a stainless steel autoclave, charge 2-chloro-5-(chloromethyl)pyridine (1 equivalent), 25% aqueous ammonia (excess), and acetonitrile.
-
Stir the mixture in an oil bath at 80°C for 2 hours.
-
After cooling, dilute the reaction mixture with 30% aqueous sodium hydroxide solution and concentrate under reduced pressure.
-
To the residue, add ethanol and dry the solution over anhydrous magnesium sulfate.
-
Filter the mixture to remove insoluble materials.
-
Concentrate the filtrate and purify the crude product by column chromatography (eluent: dichloromethane-methanol, e.g., 4:1) to yield (5-Chloropyridin-2-yl)methanamine as a yellow solid.
-
Dissolve the purified free base in a suitable solvent like diethyl ether or ethanol and treat with two equivalents of concentrated hydrochloric acid.
-
The dihydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Caption: Synthetic workflow for this compound.
Applications as a Synthetic Building Block
This compound is a valuable building block for the synthesis of various pharmaceutical agents, primarily through N-acylation and reductive amination reactions.
N-Acylation Reactions
The primary amine functionality of (5-Chloropyridin-2-yl)methanamine readily undergoes N-acylation with acylating agents such as acyl chlorides or acid anhydrides to form stable amide bonds. This reaction is fundamental in constructing the core structures of many active pharmaceutical ingredients.
General Experimental Protocol: N-Acylation with an Acyl Chloride
This is a general procedure that can be adapted for specific substrates[17][18][19][20].
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide)
Procedure:
-
Suspend this compound (1 equivalent) in the anhydrous solvent.
-
Add the non-nucleophilic base (at least 2.2 equivalents to neutralize the dihydrochloride and the HCl generated during the reaction) and stir until the amine fully dissolves.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Caption: General workflow for N-acylation.
Reductive Amination Reactions
(5-Chloropyridin-2-yl)methanamine can be further functionalized through reductive amination with aldehydes or ketones to yield secondary amines. This reaction involves the in-situ formation of an imine or iminium ion, which is then reduced by a suitable reducing agent.
General Experimental Protocol: Reductive Amination with an Aldehyde
This is a general procedure that can be adapted for specific substrates[21][22][23][24][25].
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
A non-nucleophilic base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Dissolve this compound (1 equivalent) and the aldehyde (1.1 equivalents) in the anhydrous solvent.
-
Add the non-nucleophilic base (at least 2 equivalents) to neutralize the dihydrochloride salt.
-
If necessary, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for a short period (e.g., 15-60 minutes) to allow for imine formation.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise.
-
Continue stirring at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: General workflow for reductive amination.
Role in the Synthesis of Factor Xa Inhibitors
A significant application of (5-Chloropyridin-2-yl)methanamine and its derivatives is in the synthesis of direct Factor Xa (FXa) inhibitors. These drugs play a crucial role in the prevention and treatment of thromboembolic diseases. One such example is Betrixaban.
Betrixaban Synthesis
Betrixaban is an oral FXa inhibitor. Its synthesis involves the coupling of 2-amino-5-chloropyridine with a substituted benzoic acid derivative[26][27][28][29][30]. While not a direct use of (5-Chloropyridin-2-yl)methanamine, the 5-chloropyridin-2-amine core is a closely related and vital structural component. The synthesis of Betrixaban highlights the importance of chloro-substituted pyridine moieties in the development of FXa inhibitors.
Factor Xa Signaling Pathway
Direct FXa inhibitors like Betrixaban interrupt the blood coagulation cascade by binding to the active site of Factor Xa, thereby preventing the conversion of prothrombin to thrombin. This ultimately leads to a reduction in fibrin formation and clot development.
Caption: Inhibition of the Factor Xa signaling pathway.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its utility in constructing the core scaffolds of Factor Xa inhibitors underscores its importance in the development of modern anticoagulants. The synthetic protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important intermediate.
References
- 1. This compound | 1257535-54-8 [chemicalbook.com]
- 2. 1257535-54-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. americanelements.com [americanelements.com]
- 4. 1-(5-CHLOROPYRIDIN-2-YL)METHANAMINE, CasNo.67938-76-5 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 5. 871826-13-0|(5-Chloropyridin-2-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 6. 67938-76-5|(5-Chloropyridin-2-yl)methanamine|BLD Pharm [bldpharm.com]
- 7. 2-Chloropyridine(109-09-1) 13C NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. caymanchem.com [caymanchem.com]
- 11. 2,5-Piperazinedione [webbook.nist.gov]
- 12. Trichloronitromethane [webbook.nist.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. researchgate.net [researchgate.net]
- 16. prepchem.com [prepchem.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Facile N-directed Ru-catalyzed C(3)–H acylation of heterocyclopentadienes with acyl chlorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. reddit.com [reddit.com]
- 20. N-Acylation of amides with acid anhydrides by way of dual activation using MgBr2·OEt2 | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces [authors.library.caltech.edu]
- 23. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 24. researchgate.net [researchgate.net]
- 25. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 26. benchchem.com [benchchem.com]
- 27. Betrixaban | C23H22ClN5O3 | CID 10275777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Betrixaban synthesis - chemicalbook [chemicalbook.com]
- 30. CN107778224B - Preparation method of betrixaban intermediate - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Reactivity of the Chloropyridine Moiety in (5-Chloropyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Chloropyridin-2-yl)methanamine is a valuable bifunctional building block in medicinal chemistry and drug development, featuring a reactive chlorine atom on the pyridine ring and a nucleophilic aminomethyl group. The strategic functionalization of the chloropyridine moiety is crucial for the synthesis of diverse molecular scaffolds. This technical guide provides a comprehensive overview of the reactivity of the C5-chloro substituent in (5-Chloropyridin-2-yl)methanamine, focusing on key transformations such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This document includes a comparative analysis of reaction conditions, detailed experimental protocols for analogous systems, and a discussion of the electronic and steric factors influencing reactivity.
Introduction: The Chemical Landscape of (5-Chloropyridin-2-yl)methanamine
The pyridine ring is a privileged scaffold in a vast array of pharmaceuticals and agrochemicals. The introduction of substituents onto this heterocyclic core allows for the fine-tuning of physicochemical properties and biological activity. (5-Chloropyridin-2-yl)methanamine offers two primary points for chemical modification: the chlorine atom at the 5-position and the aminomethyl group at the 2-position. The reactivity of the chlorine atom is of particular interest as it allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
The electronic nature of the pyridine ring, with its electron-withdrawing nitrogen atom, significantly influences the reactivity of its substituents. This guide will delve into the principal reactions involving the chloropyridyl moiety of (5-Chloropyridin-2-yl)methanamine, providing insights for its effective utilization in synthetic chemistry.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds. For (5-Chloropyridin-2-yl)methanamine, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are the most relevant transformations for functionalizing the C5-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between the pyridine ring and a variety of organoboron reagents. This reaction is widely used for the synthesis of biaryl and heteroaryl compounds.
General Reaction Scheme:
Figure 1: General scheme of the Suzuki-Miyaura coupling reaction.
Reactivity Considerations:
The chlorine atom at the 5-position of the pyridine ring is meta to the ring nitrogen. This position is generally less activated towards oxidative addition to the palladium(0) catalyst compared to chlorine atoms at the 2- or 4-positions. Consequently, more forcing reaction conditions, such as higher temperatures and the use of specialized ligands, may be necessary to achieve high yields. The aminomethyl group at the 2-position could potentially coordinate to the palladium catalyst, which may influence the catalytic cycle. Protecting the amine functionality (e.g., as an amide) can sometimes be beneficial.
Quantitative Data for Analogous Systems:
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 18 | 70-90 | [1] |
| N-(5-Bromo-2-methylpyridin-3-yl)acetamide | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | - | Moderate to Good | [2] |
| 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one | Arylboronic acids | PdCl₂(dtbpf) | K₂CO₃ | NMP | 100 (MW) | 1 | Good | [3] |
Experimental Protocol (General for Suzuki-Miyaura Coupling of Chloropyridines):
-
Reaction Setup: To an oven-dried Schlenk flask, add the chloropyridine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.[4]
Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, allowing for the coupling of (5-Chloropyridin-2-yl)methanamine with a wide range of primary and secondary amines.
General Reaction Scheme:
Figure 3: General scheme of the Buchwald-Hartwig amination.
Reactivity Considerations:
Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Buchwald-Hartwig amination. The oxidative addition of the C-Cl bond to the palladium(0) complex is often the rate-limiting step.[5][6] Therefore, the use of bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) is often essential to facilitate this step.[5] A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically required.[7] The presence of the aminomethyl group at the 2-position may lead to competitive coordination to the palladium center, potentially inhibiting the catalytic cycle.[8]
Experimental Protocol (General for Buchwald-Hartwig Amination of Chloropyridines):
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (1-3 mol%), the phosphine ligand (1.2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 eq.).
-
Reactant Addition: Add the chloropyridine (1.0 eq.) and the amine (1.2-1.5 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Purification: Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by column chromatography.[4]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is another important pathway for the functionalization of the chloropyridine moiety, typically involving the displacement of the chloride by a nucleophile.
General Reaction Scheme:
Figure 4: General scheme for Nucleophilic Aromatic Substitution (SNAr).
Reactivity Considerations:
The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen relative to the ring nitrogen. The electron-withdrawing nature of the nitrogen atom activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions, by stabilizing the negatively charged Meisenheimer intermediate.[9] The chlorine atom in (5-Chloropyridin-2-yl)methanamine is at the 5-position, which is meta to the nitrogen. This position is significantly less activated towards SNAr compared to the ortho (2- or 6-) and para (4-) positions. Therefore, SNAr reactions at the C5-position of this molecule are expected to be challenging and may require harsh reaction conditions (high temperatures, strong nucleophiles) or the presence of an additional electron-withdrawing group on the ring.
Influence of the 2-Aminomethyl Substituent
The aminomethyl group at the 2-position can influence the reactivity of the C5-chloro group in several ways:
-
Electronic Effects: The aminomethyl group is generally considered to be electron-donating, which would slightly deactivate the pyridine ring towards nucleophilic attack in SNAr reactions. In palladium-catalyzed couplings, its electronic effect on the oxidative addition step is likely to be modest due to its distance from the reacting center.
-
Steric Effects: The steric hindrance from the aminomethyl group is minimal at the distant C5-position.
-
Coordinating Effects: The primary amine of the aminomethyl group can act as a ligand for the palladium catalyst in cross-coupling reactions. This coordination can potentially inhibit the catalytic cycle by occupying a coordination site on the metal, thereby preventing the desired oxidative addition or other steps in the catalytic cycle.[8] This potential for catalyst inhibition may necessitate the use of specific ligands that can displace the aminomethyl group from the palladium center or protection of the amine group prior to the coupling reaction.
Conclusion
The chloropyridine moiety in (5-Chloropyridin-2-yl)methanamine is a versatile handle for the synthesis of more complex molecules. While the C5-position is less activated than the C2- or C4-positions for nucleophilic aromatic substitution, it readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. Successful functionalization via these methods often requires carefully optimized conditions, including the use of specialized ligands and appropriate bases, to overcome the lower intrinsic reactivity of the C-Cl bond at this position and the potential for catalyst inhibition by the 2-aminomethyl group. This guide provides a foundational understanding of the reactivity of this important building block, enabling researchers to devise effective synthetic strategies for its incorporation into novel chemical entities. Further investigation into specific reaction conditions and quantitative analysis for (5-Chloropyridin-2-yl)methanamine is warranted to expand its utility in drug discovery and development.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Spectroscopic Profile of (5-Chloropyridin-2-yl)methanamine Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for (5-Chloropyridin-2-yl)methanamine dihydrochloride. Due to the limited availability of direct experimental data for the dihydrochloride salt, this document presents a combination of experimental data for the free base, (5-Chloropyridin-2-yl)methanamine, and predicted spectroscopic characteristics for the dihydrochloride form based on established chemical principles and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The protonation of the two basic nitrogen atoms—the pyridine ring nitrogen and the primary amine—in the dihydrochloride salt leads to significant downfield shifts in the 1H and 13C NMR spectra compared to the free base. This is due to the deshielding effect of the positive charges.
1H NMR Data
The experimental 1H NMR data for the free base in CDCl₃ is presented below, followed by a table of predicted chemical shifts for the dihydrochloride salt. The predictions are based on the expected downfield shifts upon protonation of the pyridine and aminomethyl groups.
Table 1: Experimental 1H NMR Data for (5-Chloropyridin-2-yl)methanamine (Free Base)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 8.51-8.56 | br d | 1H | H-6 |
| 7.60-7.66 | m | 1H | H-4 |
| 7.14-7.28 | m | 1H | H-3 |
| 3.97 | s | 2H | -CH₂- |
| 1.72 | s | 2H | -NH₂ |
Table 2: Predicted 1H NMR Data for this compound
| Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale for Shift |
| ~8.8-9.0 | d | 1H | H-6 | Significant downfield shift due to protonation of the adjacent pyridine nitrogen. |
| ~8.0-8.2 | dd | 1H | H-4 | Downfield shift due to the overall positive charge on the pyridinium ring. |
| ~7.6-7.8 | d | 1H | H-3 | Downfield shift due to the overall positive charge on the pyridinium ring. |
| ~4.3-4.5 | s | 2H | -CH₂- | Downfield shift due to protonation of the adjacent amino group. |
| ~8.5-9.0 | br s | 3H | -NH₃⁺ | Broad singlet for the ammonium protons, expected to be significantly downfield. |
13C NMR Data
Table 3: Predicted 13C NMR Data for this compound
| Predicted Chemical Shift (δ ppm) | Assignment |
| ~155-158 | C-2 |
| ~150-153 | C-6 |
| ~140-143 | C-4 |
| ~135-138 | C-5 |
| ~125-128 | C-3 |
| ~45-48 | -CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups. The formation of the dihydrochloride salt will induce notable changes compared to the free base, particularly in the N-H stretching and bending regions.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| 3400-3200 | N-H stretch (pyridinium) | Broad |
| 3200-2800 | N-H stretch (ammonium) | Broad, strong |
| ~1630 | N-H bend (ammonium) | Strong |
| ~1600, ~1480 | C=C and C=N ring stretching | Medium to strong |
| ~1100 | C-Cl stretch | Medium |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) of (5-Chloropyridin-2-yl)methanamine would yield the protonated molecular ion of the free base, [M+H]⁺.
Table 5: Mass Spectrometry Data for (5-Chloropyridin-2-yl)methanamine
| Parameter | Value |
| Molecular Formula | C₆H₇ClN₂ |
| Molecular Weight | 142.59 g/mol |
| Predicted [M+H]⁺ (m/z) | 143.04 |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Ensure the sample is fully dissolved.
-
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
1H NMR Acquisition :
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of -2 to 12 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak.
-
-
13C NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 0 to 200 ppm.
-
Process the data similarly to the 1H NMR spectrum.
-
Infrared (IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation :
-
Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove any moisture.
-
In an agate mortar, grind 1-2 mg of this compound with approximately 100-200 mg of the dried KBr.[1] The mixture should be a fine, homogeneous powder.
-
-
Pellet Formation :
-
Transfer the powder to a pellet die.
-
Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[2]
-
-
Data Acquisition :
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation :
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.[3] The final solution should be free of any particulate matter.
-
-
Instrumentation : Infuse the sample solution into the ESI source of a mass spectrometer.
-
Data Acquisition :
-
Acquire the mass spectrum in positive ion mode.
-
Typical ESI source parameters: capillary voltage of 3-5 kV, nebulizing gas flow rate of 1-2 L/min, and a source temperature of 100-150 °C.
-
Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).
-
Visualizations
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship between protonation and spectroscopic changes.
References
An In-depth Technical Guide to the Safe Handling of (5-Chloropyridin-2-yl)methanamine dihydrochloride
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is compiled from publicly available Safety Data Sheets (SDS) and chemical supplier information. It is not a substitute for a formal risk assessment and should be used in conjunction with your institution's established safety protocols. Information on specific experimental protocols and biological signaling pathways for this compound is not available in the public domain.
Chemical Identification and Properties
(5-Chloropyridin-2-yl)methanamine dihydrochloride is a pyridinamine derivative. As a dihydrochloride salt, it is typically a solid material. The information available is often for the free base or the monohydrochloride salt, which should be considered closely related for hazard assessment, though physical properties may differ.
Table 1: Compound Identifiers
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1257535-54-8 | [1][2] |
| Molecular Formula | C₆H₉Cl₃N₂ (or C₆H₇ClN₂ · 2HCl) | [1] |
| Molecular Weight | 215.5 g/mol | [1] |
| Synonyms | This compound | [1] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Solid (form not specified) | [3] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Soluble in Water (100 mg/mL), DMSO (87.5 mg/mL) | [3] |
| pKa | Data not available | N/A |
| LogP | Data not available | N/A |
Hazard Identification and GHS Classification
This compound is considered hazardous. The GHS classification is primarily based on data for the closely related free base or monohydrochloride. Users should handle the dihydrochloride salt with the same precautions.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [4] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [5] |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation | [6] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | [6][7] |
GHS Pictograms:
Signal Word: Danger [4]
Hazard Statements:
-
H301: Toxic if swallowed.[4]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[6]
Precautionary Statements:
-
Prevention: P261, P264, P270, P271, P280[8]
-
Response: P301+P316, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P362[4][5][6]
Experimental Protocols: Safe Handling and Use
Due to the lack of published specific experimental protocols, this section provides a general methodology for handling this compound in a laboratory setting based on its known hazards.
General Laboratory Handling Protocol
-
Risk Assessment: Before use, conduct a substance- and procedure-specific risk assessment. Identify potential for dust generation, splashes, and aerosol formation.
-
Engineering Controls: All handling of the solid and its solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[9] Ensure an eyewash station and safety shower are readily accessible.[10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[4]
-
Skin Protection: Wear a flame-retardant laboratory coat and chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling.[4][9]
-
Respiratory Protection: If there is a risk of dust generation and engineering controls are insufficient, use a NIOSH-approved particulate respirator (e.g., N95) or a full-face respirator.[4]
-
-
Weighing and Solution Preparation:
-
Handle the solid carefully to minimize dust formation.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
-
Post-Handling:
References
- 1. 1257535-54-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 2. This compound | 1257535-54-8 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. echemi.com [echemi.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. aksci.com [aksci.com]
- 7. 1060802-06-3|1-(5-Chloropyridin-2-yl)-N-methylmethanamine|BLD Pharm [bldpharm.com]
- 8. file.bldpharm.com [file.bldpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of (5-Chloropyridin-2-yl)methanamine dihydrochloride in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (5-Chloropyridin-2-yl)methanamine dihydrochloride. Due to the limited availability of direct quantitative data in public literature, this document combines information from structurally similar compounds and established chemical principles to offer a robust predictive analysis. It also includes a detailed experimental protocol for determining solubility via the widely accepted shake-flask method.
Core Topic: Solubility Profile
This compound is a polar, organic salt. Its solubility is primarily dictated by the high polarity imparted by the two hydrochloride moieties and the aminomethyl group, as well as the potential for hydrogen bonding. As such, it is anticipated to exhibit high solubility in polar protic solvents and diminishing solubility in solvents with decreasing polarity.
Data Presentation: Solubility in Common Solvents
The following table summarizes the predicted and inferred solubility of this compound at ambient temperature. These values are estimations based on the behavior of analogous compounds, such as 2-amino-5-chloropyridine, which is reported to be slightly soluble in water (1 g/L) and more soluble in ethanol and methanol[1][2][3]. The dihydrochloride salt form is expected to have significantly enhanced aqueous solubility.
| Solvent Name | Solvent Type | Predicted Qualitative Solubility | Estimated Quantitative Solubility Range (mg/mL) |
| Water | Polar Protic | Very High | > 100 |
| Methanol | Polar Protic | High | 50 - 100 |
| Ethanol | Polar Protic | Moderate | 10 - 50 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | 10 - 50 |
| Acetone | Polar Aprotic | Low | 1 - 10 |
| Dichloromethane (DCM) | Non-Polar | Very Low | < 1 |
| Chloroform | Non-Polar | Very Low | < 1 |
| Ethyl Acetate | Non-Polar | Very Low | < 1 |
| Hexane | Non-Polar | Insoluble | < 0.1 |
Experimental Protocols: Solubility Determination
The "shake-flask" method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[4][5][6] This protocol outlines the steps to accurately measure the solubility of this compound.
Shake-Flask Method for Thermodynamic Solubility
1. Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C) to facilitate the dissolution process.
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent system.[5]
2. Separation of Undissolved Solid:
-
After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully remove an aliquot of the supernatant. It is critical to avoid disturbing the undissolved solid.
-
To ensure the complete removal of any suspended solid particles, the supernatant should be filtered (using a syringe filter, e.g., 0.22 µm) or centrifuged at high speed.[5][7]
3. Analysis of the Saturated Solution:
-
Accurately dilute the clear, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][7]
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.
4. Calculation of Solubility:
-
Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.
-
The resulting concentration is the thermodynamic solubility of the compound in the specific solvent at the experimental temperature.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Logical Relationship: Solvent Polarity and Solubility
Caption: Influence of solvent polarity on the solubility of a polar salt.
References
- 1. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
- 2. 2-Amino-5-chloropyridine(1072-98-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 2-Amino-5-chloropyridine | CAS#:1072-98-6 | Chemsrc [chemsrc.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. enamine.net [enamine.net]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Methodological & Application
Application Notes and Protocols: Synthesis of Novel Derivatives Using (5-Chloropyridin-2-yl)methanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel N-acylated and urea derivatives starting from (5-Chloropyridin-2-yl)methanamine dihydrochloride. This versatile building block is a key intermediate in the development of various therapeutic agents, owing to the presence of a reactive primary amine and a modifiable chloropyridine scaffold.[1][2][3] The protocols outlined below are based on established synthetic methodologies and are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug discovery.
Core Applications and Synthetic Strategies
(5-Chloropyridin-2-yl)methanamine and its derivatives are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and nicotinic acetylcholine receptor (nAChR) agonists.[2] The primary amine serves as a handle for introducing diverse functionalities through N-acylation and urea formation, allowing for the exploration of structure-activity relationships (SAR).
Two primary synthetic strategies for derivatizing (5-Chloropyridin-2-yl)methanamine are detailed:
-
N-Acylation: Introduction of an amide bond, a common functional group in pharmaceuticals that can enhance metabolic stability and participate in hydrogen bonding.[4][5]
-
Urea Synthesis: Formation of urea derivatives, which are prevalent in numerous bioactive compounds and can establish crucial interactions with biological targets.[6][7][8]
Experimental Protocols
Protocol 1: N-Acylation of (5-Chloropyridin-2-yl)methanamine
This protocol describes the synthesis of N-acyl derivatives of (5-Chloropyridin-2-yl)methanamine using acyl chlorides as the acylating agents.
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).
-
Base Addition: Add triethylamine (TEA) (2.5 eq) to the suspension and stir at room temperature for 15 minutes to neutralize the dihydrochloride salt and liberate the free amine.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated derivative.
Workflow for N-Acylation:
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. One-pot synthesis of ureas from Boc-protected amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-Pot Synthesis of Ureas from Boc-Protected Amines [organic-chemistry.org]
- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of (5-Chloropyridin-2-yl)methanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines and related compounds, which are common scaffolds in a vast array of pharmaceutical agents. The N-arylation of heteroaromatic amines, such as substituted pyridines, is of particular importance.
This document provides detailed application notes and a comprehensive experimental protocol for the Buchwald-Hartwig amination of (5-Chloropyridin-2-yl)methanamine dihydrochloride. The substrate is a challenging one due to the inherent lower reactivity of the chloro-substituent on the pyridine ring compared to bromo or iodo analogs.[3] The oxidative addition of the C-Cl bond to the palladium(0) catalyst is often the rate-limiting step in the catalytic cycle, necessitating carefully optimized reaction conditions.[3] Furthermore, the use of the dihydrochloride salt of the starting material requires the addition of a sufficient amount of base to neutralize the salt and enable the desired catalytic transformation.
Reaction Scheme
The general scheme for the Buchwald-Hartwig amination of (5-Chloropyridin-2-yl)methanamine with a generic aryl or heteroaryl amine is depicted below:
Data Presentation
The following tables summarize the recommended reagents, and reaction parameters for the Buchwald-Hartwig amination of this compound.
Table 1: Recommended Reagents and Stoichiometry
| Reagent | Role | Stoichiometry (equiv.) | Notes |
| This compound | Starting Material | 1.0 | - |
| Aryl/Heteroaryl Amine | Coupling Partner | 1.1 - 1.5 | A slight excess can improve reaction rates. |
| Palladium Precatalyst (e.g., G3 or G4 palladacycle) | Catalyst | 0.01 - 0.05 (1-5 mol%) | Precatalysts are often more reliable than generating the active catalyst in situ.[3] |
| Ligand (e.g., RuPhos, XPhos, BrettPhos) | Ligand | 0.02 - 0.10 (2-10 mol%) | Bulky, electron-rich phosphine ligands are crucial for activating the C-Cl bond.[3] |
| Sodium tert-butoxide (NaOtBu) | Base | 3.0 - 4.0 | A strong, non-nucleophilic base is required. At least 2.0 equivalents are needed to neutralize the dihydrochloride salt. |
| Anhydrous, Degassed Toluene or 1,4-Dioxane | Solvent | - | Use of dry and oxygen-free solvent is critical for catalyst stability and activity.[3] |
Table 2: Optimized Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Temperature | 80 - 110 °C | Higher temperatures are often necessary to facilitate the oxidative addition of the less reactive aryl chloride.[3] |
| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Atmosphere | Inert (Nitrogen or Argon) | The palladium(0) catalyst is sensitive to oxygen and moisture.[3] |
Experimental Protocol
This protocol details a general procedure for the Buchwald-Hartwig amination of this compound with a representative aryl amine.
Materials:
-
This compound
-
Aryl amine (e.g., Aniline)
-
[2-(2',6'-Dimethoxybiphenyl)]di-tert-butylphosphine (SPhos)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).
-
Add the aryl amine (1.2 mmol, 1.2 equiv).
-
In a separate vial, weigh out Pd₂(dba)₃ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Under a stream of inert gas (N₂ or Ar), add the palladium source and ligand to the reaction flask, followed by sodium tert-butoxide (3.5 mmol, 3.5 equiv).
-
Evacuate and backfill the flask with inert gas three times to ensure an inert atmosphere.
-
-
Reaction Execution:
-
Add anhydrous, degassed toluene (5-10 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Mandatory Visualizations
Experimental Workflow
Caption: A flowchart of the experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: The key steps of the Buchwald-Hartwig catalytic cycle.
References
Application Notes and Protocols: Acylation Reactions of (5-Chloropyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acylation of primary amines is a fundamental and widely utilized transformation in organic synthesis, leading to the formation of robust amide bonds. This reaction is of paramount importance in the fields of medicinal chemistry and drug development, where the amide functional group is a cornerstone of many pharmaceutical agents. (5-Chloropyridin-2-yl)methanamine is a valuable building block, incorporating a chloropyridine moiety that is present in numerous biologically active compounds. The primary amine of this molecule serves as a versatile handle for the introduction of various acyl groups, enabling the synthesis of diverse libraries of compounds for screening and lead optimization.
This document provides detailed protocols for the acylation of the primary amine in (5-Chloropyridin-2-yl)methanamine using common acylating agents such as acyl chlorides and acid anhydrides. It includes a summary of typical reaction conditions and representative data from analogous reactions to guide the experimental design.
Data Presentation: Representative Acylation Reactions of Primary Amines
While specific quantitative data for the acylation of (5-Chloropyridin-2-yl)methanamine is not extensively available in the public domain, the following table summarizes typical reaction conditions and yields for the acylation of analogous primary amines. This data serves as a valuable guide for the development of specific reaction protocols.
| Primary Amine | Acylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| p-Aminophenol | 4-Bromobutyryl chloride | Excess p-aminophenol | Acetone | 2.5 | 0 to RT | 52 | [1] |
| Aniline | Acetic anhydride | Sodium acetate | Water/Acetone | 1 | RT | High | [2] |
| Aliphatic Primary Amine | Acetyl chloride | Triethylamine/Sodium Acetate | Brine/Acetone | 1 | RT | High | [2] |
| Primary Aromatic Amine | Chloroacetyl chloride | - | Dry Benzene | - | 70-75 | - | [3] |
| Primary Aliphatic Amine | Chloroacetyl chloride | Sodium 2-ethylhexanoate | t-Butyl methyl ether | >1.25 | -15 to 20 | >90 | [3][4] |
| 2-Amino-4-methylpyridine | Acetic anhydride | - | Acetic anhydride | 2 | 70 | High | [5] |
Experimental Protocols
The following are generalized protocols for the acylation of (5-Chloropyridin-2-yl)methanamine. Optimization of reaction conditions (e.g., stoichiometry, temperature, and reaction time) may be necessary for specific substrates and acylating agents.
Protocol 1: Acylation using an Acyl Chloride
This protocol describes a general procedure for the reaction of (5-Chloropyridin-2-yl)methanamine with an acyl chloride in the presence of a base to neutralize the HCl byproduct.
Materials:
-
(5-Chloropyridin-2-yl)methanamine
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine) (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve (5-Chloropyridin-2-yl)methanamine (1.0 eq) and the tertiary amine base (1.2 eq) in an anhydrous solvent (e.g., DCM or THF).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[1][3]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 2: Acylation using an Acid Anhydride
This protocol outlines a general procedure for the acylation of (5-Chloropyridin-2-yl)methanamine with an acid anhydride.
Materials:
-
(5-Chloropyridin-2-yl)methanamine
-
Acid anhydride (e.g., Acetic anhydride) (1.5 eq)
-
Pyridine (can be used as both solvent and base) or an inert solvent like DCM
-
Methanol (for quenching)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve (5-Chloropyridin-2-yl)methanamine (1.0 eq) in pyridine or an inert solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acid anhydride (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the addition of methanol.
-
Evaporate the solvent under reduced pressure.
-
Dilute the residue with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired product.
Visualizations
Diagram 1: General Workflow for Acylation of (5-Chloropyridin-2-yl)methanamine
Caption: General experimental workflow for the acylation of (5-Chloropyridin-2-yl)methanamine.
References
- 1. Fluorous 2-Chloropyridinium Salt (Mukaiyama Condensation Reagent) for Amide Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. N-[4-acetyl-5-(5-amino-3-pyridinyl)-1,3-thiazol-2-yl]-2-amino-2-methylpropanamide | C14H17N5O2S | CID 145945996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Protecting Group Strategies of (5-Chloropyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection of the primary amine functionality of (5-Chloropyridin-2-yl)methanamine. The selection of an appropriate protecting group is crucial for the successful synthesis of complex molecules and active pharmaceutical ingredients (APIs) where this moiety is a key building block. This guide focuses on two of the most common and versatile amine protecting groups: tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
Introduction to Protecting Group Strategies
In multi-step organic synthesis, protecting groups are essential tools to temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. For a primary amine such as the one in (5-Chloropyridin-2-yl)methanamine, an ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.
The presence of the pyridine ring and the chloro-substituent in (5-Chloropyridin-2-yl)methanamine introduces specific challenges. The pyridine nitrogen is weakly basic and can potentially react with electrophilic reagents. Furthermore, the chloro-substituent can be susceptible to reduction, particularly during catalytic hydrogenation, a common method for Cbz group removal. Therefore, the choice of protecting group and the reaction conditions for its introduction and removal must be carefully considered to avoid side reactions and ensure high purity of the desired products.
Comparison of Common Protecting Groups
The two most widely employed protecting groups for amines are the Boc and Cbz groups. Below is a summary of their key features and a comparison of their application for the protection of (5-Chloropyridin-2-yl)methanamine.
| Protecting Group | Structure | Reagent for Introduction | General Conditions for Introduction | Method of Deprotection | General Conditions for Deprotection | Advantages | Disadvantages for this Substrate |
| Boc (tert-butoxycarbonyl) | Boc-NH-R | Di-tert-butyl dicarbonate (Boc)₂O | Basic conditions (e.g., TEA, DIPEA, NaOH) in an organic solvent (e.g., DCM, THF, Dioxane) | Acidolysis | Strong acid (e.g., TFA in DCM, HCl in dioxane) | Stable to a wide range of non-acidic conditions. Deprotection is clean. | Potential for di-Boc protection if conditions are not optimized. |
| Cbz (benzyloxycarbonyl) | Cbz-NH-R | Benzyl chloroformate (Cbz-Cl) | Basic conditions (e.g., NaHCO₃, K₂CO₃) in a biphasic system (e.g., Dioxane/Water) | Hydrogenolysis | H₂, Pd/C or Transfer hydrogenation (e.g., Ammonium formate, Pd/C) | Stable to acidic and some basic conditions. | Risk of dechlorination of the pyridine ring during catalytic hydrogenation. |
Experimental Protocols
The following are detailed protocols for the protection and deprotection of (5-Chloropyridin-2-yl)methanamine with Boc and Cbz groups.
Protocol 1: Boc Protection of (5-Chloropyridin-2-yl)methanamine
This protocol describes the formation of tert-butyl ((5-chloropyridin-2-yl)methyl)carbamate.
Materials:
-
(5-Chloropyridin-2-yl)methanamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of (5-Chloropyridin-2-yl)methanamine (1.0 eq) in DCM (10 mL per 1 g of amine) in a round-bottom flask, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM (2 mL per 1 g of (Boc)₂O).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure tert-butyl ((5-chloropyridin-2-yl)methyl)carbamate.
Expected Yield: 85-95%
Protocol 2: Deprotection of Boc-(5-Chloropyridin-2-yl)methanamine
This protocol describes the removal of the Boc group to regenerate the free amine.
Materials:
-
tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve tert-butyl ((5-chloropyridin-2-yl)methyl)carbamate (1.0 eq) in DCM (10 mL per 1 g of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected (5-Chloropyridin-2-yl)methanamine.
Protocol 3: Cbz Protection of (5-Chloropyridin-2-yl)methanamine
This protocol describes the formation of benzyl ((5-chloropyridin-2-yl)methyl)carbamate.
Materials:
-
(5-Chloropyridin-2-yl)methanamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve (5-Chloropyridin-2-yl)methanamine (1.0 eq) in a mixture of 1,4-dioxane and water (2:1, 15 mL per 1 g of amine).
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.2 eq).
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Add water (10 mL) and extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure benzyl ((5-chloropyridin-2-yl)methyl)carbamate.
Expected Yield: 80-90%
Protocol 4: Deprotection of Cbz-(5-Chloropyridin-2-yl)methanamine via Transfer Hydrogenation
This protocol describes the removal of the Cbz group while minimizing the risk of dechlorination.
Materials:
-
Benzyl ((5-chloropyridin-2-yl)methyl)carbamate
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Celite®
Procedure:
-
To a solution of benzyl ((5-chloropyridin-2-yl)methyl)carbamate (1.0 eq) in methanol (20 mL per 1 g of substrate) in a round-bottom flask, add ammonium formate (5.0 eq).
-
Carefully add 10% Pd/C (10% by weight of the substrate).
-
Heat the reaction mixture to reflux (around 65 °C) and stir for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the combined filtrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by an appropriate workup (e.g., extraction with an organic solvent after basification) or chromatography if necessary.
Visualization of Workflows
The following diagrams illustrate the logical flow of the protection and deprotection strategies.
Caption: General workflows for Boc and Cbz protection and deprotection of (5-Chloropyridin-2-yl)methanamine.
Caption: Example of an orthogonal protection strategy using the Boc group.
Troubleshooting and Key Considerations
-
Di-Boc Protection: To avoid the formation of the di-Boc protected amine, use of stoichiometric amounts of (Boc)₂O and careful monitoring of the reaction are recommended. Lowering the reaction temperature can also help improve selectivity.
-
Dechlorination during Cbz Deprotection: Standard catalytic hydrogenation with H₂ and Pd/C can lead to the reduction of the chloro-substituent on the pyridine ring. The use of transfer hydrogenation with a milder hydrogen source like ammonium formate is a well-established method to circumvent this issue. Alternatively, other catalysts such as platinum on carbon (Pt/C) may show different selectivity.
-
Pyridine Ring Reactivity: While the pyridine nitrogen is less nucleophilic than the primary amine, it can still react with highly reactive electrophiles. Using controlled conditions and appropriate stoichiometry for the protecting group introduction minimizes this side reaction.
-
Purification: The basic nature of the pyridine ring in the starting material and the deprotected product can be exploited during workup. Acid-base extraction can be an effective purification method. For the protected compounds, which are less basic, column chromatography is generally the method of choice.
By following these detailed protocols and considering the potential challenges, researchers can effectively protect and deprotect (5-Chloropyridin-2-yl)methanamine, facilitating its use in the synthesis of complex and valuable molecules.
Application Notes and Protocols for the Large-Scale Synthesis of Compounds from (5-Chloropyridin-2-yl)methanamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the large-scale synthesis of various derivatives from (5-Chloropyridin-2-yl)methanamine dihydrochloride. This versatile building block is a key starting material for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and drug discovery. The following protocols for N-acylation, N-alkylation via reductive amination, and a prospective Buchwald-Hartwig amination are designed to be robust and scalable for kilogram-quantity production in a research or industrial setting.
Precursor Profile: this compound
Before proceeding with the synthetic protocols, it is essential to understand the properties of the starting material.
| Property | Value |
| CAS Number | 1257535-54-8 |
| Molecular Formula | C₆H₉Cl₃N₂ |
| Molecular Weight | 215.51 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
(Note: The free base, (5-Chloropyridin-2-yl)methanamine, is typically generated in situ by neutralization of the dihydrochloride salt with a suitable base.)
Application Note 1: Large-Scale Synthesis of N-((5-Chloropyridin-2-yl)methyl)acetamide via N-Acylation
N-acylation is a fundamental transformation for the synthesis of amides, which are prevalent motifs in active pharmaceutical ingredients (APIs). This protocol details the N-acylation of (5-Chloropyridin-2-yl)methanamine with acetyl chloride to yield N-((5-chloropyridin-2-yl)methyl)acetamide.
Experimental Protocol:
Materials:
-
This compound
-
Acetyl Chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
20L reaction vessel with overhead stirring, temperature probe, and addition funnel
Procedure:
-
Reaction Setup: Charge the 20L reaction vessel with this compound (1.0 kg, 4.64 mol) and dichloromethane (10 L).
-
Basification: Cool the suspension to 0-5 °C using an ice bath. Slowly add triethylamine (1.41 kg, 13.92 mol, 3.0 equiv.) via the addition funnel, maintaining the internal temperature below 10 °C. Stir the mixture for 30 minutes at 0-5 °C.
-
Acylation: Slowly add acetyl chloride (0.36 kg, 4.64 mol, 1.0 equiv.) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (5 L). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Extract the aqueous layer with dichloromethane (2 x 2 L). Combine the organic layers and wash with brine (3 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford N-((5-chloropyridin-2-yl)methyl)acetamide as a solid.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (kg) | Expected Yield (%) | Purity (%) |
| This compound | 215.51 | 1.0 | - | - | ≥97 |
| Acetyl Chloride | 78.50 | 1.0 | - | - | - |
| N-((5-Chloropyridin-2-yl)methyl)acetamide | 184.62 | - | 0.857 | 85-95 | ≥98 (after purification) |
Experimental Workflow:
Caption: Workflow for the N-acylation of (5-Chloropyridin-2-yl)methanamine.
Application Note 2: Large-Scale Synthesis of N-Benzyl-(5-chloropyridin-2-yl)methanamine via Reductive Amination
Reductive amination is a highly efficient and widely used method for the synthesis of secondary and tertiary amines, avoiding common issues like over-alkylation.[1] This protocol describes the synthesis of N-Benzyl-(5-chloropyridin-2-yl)methanamine from (5-Chloropyridin-2-yl)methanamine and benzaldehyde.
Experimental Protocol:
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (TEA)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
20L reaction vessel with overhead stirring, temperature probe, and nitrogen inlet
Procedure:
-
Reaction Setup: To a 20L reaction vessel, add this compound (1.0 kg, 4.64 mol) and 1,2-dichloroethane (10 L).
-
Basification: Add triethylamine (0.94 kg, 9.28 mol, 2.0 equiv.) to the suspension and stir for 30 minutes at room temperature.
-
Imine Formation: Add benzaldehyde (0.49 kg, 4.64 mol, 1.0 equiv.) to the mixture. Stir for 1-2 hours at room temperature to facilitate imine formation.
-
Reduction: In a separate container, prepare a slurry of sodium triacetoxyborohydride (1.48 kg, 6.96 mol, 1.5 equiv.) in 1,2-dichloroethane (2 L). Slowly add the STAB slurry to the reaction mixture, maintaining the temperature below 30 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (5 L).
-
Extraction and Washing: Separate the layers and extract the aqueous phase with 1,2-dichloroethane (2 x 2 L). Combine the organic layers and wash with brine (3 L).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield N-Benzyl-(5-chloropyridin-2-yl)methanamine.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (kg) | Expected Yield (%) | Purity (%) |
| This compound | 215.51 | 1.0 | - | - | ≥97 |
| Benzaldehyde | 106.12 | 1.0 | - | - | - |
| Sodium triacetoxyborohydride | 211.94 | 1.5 | - | - | - |
| N-Benzyl-(5-chloropyridin-2-yl)methanamine | 232.70 | - | 1.08 | 80-90 | ≥98 (after purification) |
Reductive Amination Pathway:
Caption: Pathway of reductive amination to form a secondary amine.
Application Note 3: Prospective Large-Scale Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly for the synthesis of N-aryl amines from aryl halides.[2] This prospective protocol outlines a potential large-scale synthesis of an N-aryl derivative from (5-Chloropyridin-2-yl)methanamine and an aryl bromide.
Experimental Protocol (Prospective):
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
-
20L jacketed reaction vessel with overhead stirring, reflux condenser, and nitrogen inlet
Procedure:
-
Reaction Setup: In the 20L reaction vessel under a nitrogen atmosphere, combine Pd₂(dba)₃ (e.g., 0.2 mol%), Xantphos (e.g., 0.4 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Addition of Reactants: Add toluene (10 L), aryl bromide (1.0 equiv.), and (5-Chloropyridin-2-yl)methanamine (generated in situ from the dihydrochloride salt and a suitable base, 1.2 equiv.).
-
Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and quench with water.
-
Extraction and Washing: Extract the aqueous layer with toluene or ethyl acetate. Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Quantitative Data Summary (Hypothetical for 4-bromoanisole):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (kg) | Expected Yield (%) | Purity (%) |
| (5-Chloropyridin-2-yl)methanamine | 142.59 | 1.2 | - | - | - |
| 4-Bromoanisole | 187.04 | 1.0 | - | - | - |
| N-((5-chloropyridin-2-yl)methyl)-4-methoxyaniline | 248.71 | - | - | 70-85 | ≥98 (after purification) |
Buchwald-Hartwig Catalytic Cycle:
References
Application Notes and Protocols for the Biological Screening of (5-Chloropyridin-2-yl)methanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential biological activities of compounds derived from (5-Chloropyridin-2-yl)methanamine and detailed protocols for their screening. The information is curated for professionals in drug discovery and medicinal chemistry, offering insights into potential therapeutic applications and methodologies for their evaluation.
Potential Therapeutic Applications
Derivatives of (5-Chloropyridin-2-yl)methanamine are of significant interest in medicinal chemistry due to their structural similarity to a variety of biologically active molecules. While specific data on direct derivatives is emerging, screening of analogous compounds suggests potential applications in the following areas:
-
Anticancer Activity: The chloropyridine moiety is present in numerous compounds with demonstrated cytotoxic effects against various cancer cell lines. Screening derivatives for anticancer activity is a promising avenue for the development of novel chemotherapeutic agents.
-
Antimicrobial Activity: The pyridine ring is a common scaffold in antimicrobial agents. Derivatives of (5-Chloropyridin-2-yl)methanamine may exhibit activity against a range of bacterial and fungal pathogens, including drug-resistant strains.
-
Kinase Inhibition: Many kinase inhibitors feature a substituted pyridine core, which often interacts with the hinge region of the kinase ATP-binding site. Therefore, derivatives of (5-Chloropyridin-2-yl)methanamine are prime candidates for screening against various kinases implicated in cancer and inflammatory diseases.
Data Presentation: Biological Activities of Analogous Compounds
The following tables summarize quantitative data from studies on compounds structurally related to (5-Chloropyridin-2-yl)methanamine derivatives. This data serves as a valuable reference for designing screening cascades and predicting potential activity.
Table 1: Anticancer Activity (Cytotoxicity) of Selected Analogous Compounds
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyrrolidine-2,3-dione derivatives | A549 (Lung Carcinoma) | 0.90 ± 0.09 | [1] |
| Pyrrolidine-2,3-dione derivatives | KB (Oral Cancer) | 1.99 ± 0.22 | [1] |
| 1,4-Benzoquinone derivative | U87MG (Glioblastoma) | 23.6 | [2] |
| 2,6-disubstituted Purine derivative | K562 (Leukemia) | 2.27 | [3] |
| 2,6-disubstituted Purine derivative | HL-60 (Leukemia) | 1.42 | [3] |
| Aziridinyl Galactopyranoside | A549 (Lung Carcinoma) | ~6 times more cytotoxic than against normal cells | [4] |
Table 2: Antimicrobial Activity of Selected Analogous Compounds
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Thioureide of 2-(4-chlorophenoxymethyl)-benzoic acid | Staphylococcus aureus | 32 | [5] |
| Thioureide of 2-(4-chlorophenoxymethyl)-benzoic acid | Candida albicans | 32-256 | [5] |
| Thiourea derivative (TD4) | Methicillin-resistant Staphylococcus aureus (MRSA) | 2-16 | [6] |
| Cystobactamids | Enterobacterales | 0.25 - 4 | [7] |
| Chelocardins | Enterobacterales | 0.25 - 16 | [7] |
Table 3: Kinase Inhibitory Activity of Selected Analogous Compounds
| Compound Class | Kinase Target | IC50 (nM) | Reference |
| Pyrrolidine-2,3-dione derivative | CDK5/p25 | 9 | [1] |
| Pyrrolidine-2,3-dione derivative | CDK2/cyclin A | 63 | [1] |
| Triazolopyridine derivative | Spleen Tyrosine Kinase (Syk) | 220 | [8] |
Experimental Protocols
The following are detailed protocols for key biological screening assays relevant to the potential activities of (5-Chloropyridin-2-yl)methanamine derivatives.
Anticancer Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well flat-bottom plates
-
(5-Chloropyridin-2-yl)methanamine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate Buffered Saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Caption: Workflow for MTT Cytotoxicity Assay.
Antimicrobial Susceptibility Assay: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
(5-Chloropyridin-2-yl)methanamine derivatives (dissolved in DMSO)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
Spectrophotometer or microplate reader
Protocol:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to achieve a range of concentrations.
-
-
Inoculum Preparation:
-
Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, the absorbance can be read using a microplate reader at 600 nm.
-
Caption: Workflow for Broth Microdilution Assay.
Signaling Pathway and Logical Relationships
General Kinase Inhibition Logical Flow
The screening of compounds for kinase inhibitory activity follows a logical progression from initial high-throughput screening to more detailed characterization of promising hits.
Caption: Logical Flow for Kinase Inhibitor Screening.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of (5-Chloropyridin-2-yl)methanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a range of in vitro assays to evaluate the biological activities of derivatives of (5-Chloropyridin-2-yl)methanamine. The protocols are compiled from various research sources and are intended to guide the screening and characterization of these compounds for potential therapeutic applications.
Antimicrobial Activity Assays
Derivatives of the (5-Chloropyridin-2-yl)methanamine scaffold have demonstrated notable antibacterial and antifungal properties. The following protocols are designed to quantify this activity.
Quantitative Data Summary
| Compound Type | Test Organism | Assay Type | Activity Metric (µg/mL) | Reference |
| 6-Chloro-pyridin-2-yl-amine derivatives | Bacillus subtilis, Staphylococcus aureus, Xanthomonas campestris, Escherichia coli | Broth Microdilution | MIC | [1] |
| 6-Chloro-pyridin-2-yl-amine derivatives | Fusarium oxysporum | Broth Microdilution | MIC | [1] |
| Chlorinated N-arylcinnamamides | Staphylococcus aureus, MRSA, Enterococcus faecalis | Broth Microdilution | MIC (submicromolar for some) | [2] |
| Adamantane derivatives | Candida albicans | Broth Microdilution | MIC (62.5), MFC (125) | [3] |
| 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines | Staphylococcus spp., Enterobacterales | Broth Microdilution | MIC (3.91-62.5), MBC (15.62) | [4] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration; MRSA: Methicillin-resistant Staphylococcus aureus.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (derivatives of (5-Chloropyridin-2-yl)methanamine)
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Positive control (e.g., Ampicillin, Fluconazole)
-
Negative control (DMSO or vehicle)
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth in a 96-well plate to achieve a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds.
-
Controls: Include wells with inoculum and broth only (growth control), broth only (sterility control), and inoculum with a standard antibiotic (positive control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity and Antiproliferative Assays
These assays are crucial for evaluating the potential of (5-Chloropyridin-2-yl)methanamine derivatives as anticancer agents and for assessing their general toxicity to mammalian cells.
Quantitative Data Summary
| Compound Type | Cell Line | Assay Type | Activity Metric (IC₅₀ in µM) | Reference |
| Pyridine-2,5-dicarboxylate esters | Trypanosoma cruzi, Leishmania mexicana | MTT Assay | ≤ 56.68 (T. cruzi), ≤ 161.53 (L. mexicana) | [5] |
| Amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine | HeLa, PANC-1 | MTT Assay | 2.8 (HeLa), 1.8 (PANC-1) | [6] |
| 6-chloropyridinyl ester derivatives | A-375 (melanoma) | Antiproliferative Assay | 1.08 - 1.59 | [7] |
IC₅₀: Half-maximal inhibitory concentration.
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, PANC-1, A-375) and a non-cancerous control cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Enzyme Inhibition Assays
Specific derivatives may target enzymes involved in disease pathways. The following provides a general framework for an enzyme inhibition assay, with SIRT2 as an example.
Quantitative Data Summary
| Compound Type | Target Enzyme | Assay Type | Activity Metric (% Inhibition or IC₅₀) | Reference |
| (5-Phenylfuran-2-yl)methanamine derivative | SIRT2 | Fluorescence-based | 63% inhibition at 100 µM | [8] |
| 6-chloropyridinyl ester derivatives | Viral Enzymes | Enzymatic Inhibition | IC₅₀ = 30.0 ± 6.6 μM | [7] |
Experimental Protocol: Fluorescence-Based SIRT2 Inhibition Assay
This assay measures the ability of a compound to inhibit the deacetylase activity of the SIRT2 enzyme.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide with an acetylated lysine residue and a fluorescent reporter)
-
NAD⁺ (cofactor for sirtuin activity)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Developer solution (stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate)
-
Test compounds
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a 384-well plate, add the assay buffer, SIRT2 enzyme, and the test compound at various concentrations.
-
Initiation of Reaction: Add NAD⁺ and the fluorogenic substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Signal Development: Add the developer solution to stop the reaction and generate the fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
Signaling Pathway: SIRT2 Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, in vitro exploration, and reactivity studies of 6-chloropyridin-2-yl benzoates as promising covalent fragments with antiviral and pro-apoptotic activities [iris.unipa.it]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of (5-Chloropyridin-2-yl)methanamine Analogs as Voltage-Gated Sodium Channel Nav1.7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding the structure-activity relationship (SAR) of (5-Chloropyridin-2-yl)methanamine analogs targeting the voltage-gated sodium channel Nav1.7, a key target in pain therapeutics.[1][2] This document outlines synthetic strategies, biological evaluation protocols, and data interpretation to facilitate the discovery and optimization of novel analgesic agents.
Introduction
The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain.[3] It is predominantly expressed in peripheral sensory neurons and plays a crucial role in the transmission of nociceptive signals.[1] Selective inhibitors of Nav1.7 are therefore highly sought after as potential analgesics with a reduced risk of central nervous system side effects.[1] The (5-Chloropyridin-2-yl)methanamine scaffold has emerged as a promising starting point for the development of potent and selective Nav1.7 inhibitors. This document details the SAR exploration of this chemical series and provides protocols for their synthesis and biological characterization.
Data Presentation: Structure-Activity Relationship of (5-Chloropyridin-2-yl)methanamine Analogs
The following table summarizes the SAR for a series of (5-Chloropyridin-2-yl)methanamine analogs. The inhibitory activity against human Nav1.7 is presented as the half-maximal inhibitory concentration (IC50).
| Compound ID | R1 | R2 | R3 | Nav1.7 IC50 (nM) |
| 1a | H | H | H | 1500 |
| 1b | H | H | 2-Fluorobenzyl | 25 |
| 1c | H | H | 3-Fluorobenzyl | 48 |
| 1d | H | H | 4-Fluorobenzyl | 32 |
| 1e | H | H | 2,4-Difluorobenzyl | 15 |
| 1f | H | H | 2-Trifluoromethylbenzyl | 85 |
| 1g | H | H | Phenyl | 120 |
| 1h | H | CH3 | 2-Fluorobenzyl | 45 |
| 1i | 4-F | H | 2-Fluorobenzyl | 18 |
| 1j | 6-CH3 | H | 2-Fluorobenzyl | 98 |
SAR Summary:
-
Substitution on the Amine (R3): Unsubstituted analog 1a displays weak activity. Introduction of a benzyl group at R3 generally improves potency, with fluorine substitution on the benzyl ring being particularly beneficial (1b-1e ). A 2-fluoro substitution (1b ) provides a significant increase in potency. The position of the fluorine atom influences activity, with 2- and 4-positions being favorable. Electron-withdrawing groups like trifluoromethyl (1f ) are tolerated but may not be as optimal as fluorine.
-
Substitution on the Methanamine Bridge (R2): N-methylation (1h ) leads to a slight decrease in activity compared to the unsubstituted analog 1b , suggesting that a secondary amine is preferred for optimal interaction with the target.
-
Substitution on the Pyridine Ring (R1): Modifications to the pyridine ring demonstrate that small electron-withdrawing groups at the 4-position, such as fluorine (1i ), can be well-tolerated or slightly beneficial. Introduction of a methyl group at the 6-position (1j ) results in a decrease in potency, possibly due to steric hindrance.
Experimental Protocols
A representative synthetic scheme for the preparation of (5-Chloropyridin-2-yl)methanamine analogs is provided below.
Scheme 1: Synthesis of N-((5-chloropyridin-2-yl)methyl)-2-fluorobenzylamine (Compound 1b)
Step 1: Synthesis of (5-chloropyridin-2-yl)methanamine
To a solution of 2-cyano-5-chloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, slowly add lithium aluminum hydride (LAH) (2.0 eq) at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water. Filter the resulting solid and concentrate the filtrate under reduced pressure to yield (5-chloropyridin-2-yl)methanamine.
Step 2: Reductive Amination with 2-Fluorobenzaldehyde
To a solution of (5-chloropyridin-2-yl)methanamine (1.0 eq) and 2-fluorobenzaldehyde (1.1 eq) in methanol, add acetic acid to adjust the pH to ~5. Stir the mixture at room temperature for 1 hour. Then, add sodium cyanoborohydride (1.5 eq) portion-wise and continue stirring at room temperature for 12 hours. Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-((5-chloropyridin-2-yl)methyl)-2-fluorobenzylamine (1b ).
This protocol describes a high-throughput compatible assay to determine the inhibitory activity of test compounds on Nav1.7 channels expressed in a stable cell line.
Materials:
-
HEK293 cells stably expressing human Nav1.7
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)
-
Nav1.7 activator (e.g., veratridine)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., a known Nav1.7 inhibitor)
-
384-well black-walled, clear-bottom assay plates
Procedure:
-
Cell Plating: Seed the HEK293-hNav1.7 cells into 384-well plates at a density of 20,000 cells/well and incubate for 24 hours at 37 °C, 5% CO2.
-
Dye Loading: Remove the cell culture medium and add the membrane potential-sensitive dye solution prepared in assay buffer. Incubate the plate at 37 °C for 60 minutes.
-
Compound Addition: Prepare serial dilutions of the test compounds in assay buffer. Add the compound solutions to the assay plate and incubate for 30 minutes at room temperature.
-
Signal Measurement: Place the assay plate into a fluorescence imaging plate reader (e.g., FLIPR). Record a baseline fluorescence signal for 10 seconds.
-
Channel Activation and Data Acquisition: Add the Nav1.7 activator solution (veratridine) to all wells simultaneously using the instrument's integrated liquid handler. Immediately begin recording the fluorescence signal for 180 seconds.
-
Data Analysis: The change in fluorescence upon channel activation is indicative of Nav1.7 activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the concentration-response data to a four-parameter logistical equation.
Mandatory Visualization
Caption: General synthetic workflow for (5-Chloropyridin-2-yl)methanamine analogs.
Caption: Workflow for the fluorescence-based Nav1.7 inhibition assay.
Caption: Simplified signaling pathway of Nav1.7 in pain transmission.
References
- 1. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-aminomethyl-5-chloropyridine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice for optimizing the Suzuki-Miyaura cross-coupling reaction with 2-aminomethyl-5-chloropyridine. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance your experimental success.
Troubleshooting Guide
Low yields or reaction failures with 2-aminomethyl-5-chloropyridine can often be attributed to several key factors. The inherent properties of this substrate, including the presence of a basic aminomethyl group and a relatively unreactive chloro-substituent, require careful optimization of reaction conditions. This guide provides a systematic approach to diagnosing and resolving common issues.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low to No Yield | Catalyst Inactivity: The palladium catalyst may be deactivated or not active enough for the C-Cl bond activation. The aminomethyl group can also coordinate to the palladium center, inhibiting its catalytic activity.[1] | - Switch to a more active catalyst system: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which are known to be effective for challenging heteroaryl chlorides.[2] - Use a pre-catalyst: Modern G3 or G4 Buchwald pre-catalysts can provide a more active and stable catalytic species. - Increase catalyst loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition. |
| Ineffective Base: The base may not be strong enough or sufficiently soluble to promote the transmetalation step effectively. | - Screen different bases: Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective for chloropyridines.[2] - Ensure fine powder: If using a solid base, ensure it is finely powdered to maximize surface area. - Consider fluoride bases: In cases of base-sensitive functional groups on the boronic acid, KF can be a milder alternative. | |
| Suboptimal Solvent: The solvent may not adequately dissolve all reactants or may not be suitable for the chosen catalyst system. | - Use a mixture of an aprotic solvent and water: Dioxane/water, THF/water, or toluene/water mixtures are common and often effective.[2] The water can aid in dissolving the base and facilitate the transmetalation step. - Consider anhydrous conditions: If protodeboronation is a significant issue, switching to anhydrous solvents like toluene or dioxane may be beneficial. | |
| Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy for the oxidative addition of the C-Cl bond. | - Increase the reaction temperature: Typically, temperatures between 80-120 °C are required for the coupling of chloropyridines.[3] Microwave irradiation can also be employed to achieve higher temperatures and shorter reaction times. | |
| Significant Side Products | Protodeboronation: The boronic acid is hydrolyzed back to the corresponding arene, a common side reaction, especially with electron-deficient or heteroaryl boronic acids.[4] | - Use boronic esters: Pinacol or MIDA boronate esters are more stable towards hydrolysis.[4] - Use fresh, high-purity boronic acid. - Employ anhydrous conditions and a non-aqueous base. |
| Homocoupling: The boronic acid couples with itself to form a biaryl byproduct, often promoted by the presence of oxygen. | - Thoroughly degas all solvents and the reaction mixture: Purge with an inert gas (Argon or Nitrogen) before adding the catalyst.[5] - Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or an efficient pre-catalyst to minimize the presence of Pd(II) species that can promote homocoupling. | |
| Dehalogenation: The chloro-substituent is replaced by a hydrogen atom. | - Screen different bases and solvents. - Minimize reaction time once the starting material is consumed. |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with 2-aminomethyl-5-chloropyridine not working, even with standard conditions?
A1: 2-aminomethyl-5-chloropyridine presents two key challenges: the less reactive C-Cl bond compared to C-Br or C-I bonds, and potential catalyst inhibition by the aminomethyl group.[1] Standard catalysts like Pd(PPh₃)₄ may not be active enough. It is crucial to use a more robust catalytic system, typically involving bulky, electron-rich ligands like those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are designed to activate C-Cl bonds and are less susceptible to inhibition by nitrogen-containing substrates.[1][2]
Q2: Do I need to protect the aminomethyl group?
A2: While protection of amino groups is a common strategy in Suzuki couplings to prevent catalyst inhibition, it may not be necessary for the aminomethyl group in 2-aminomethyl-5-chloropyridine, especially when using modern, highly active catalyst systems.[1] The methylene spacer between the pyridine ring and the amino group reduces its deactivating effect compared to an amino group directly attached to the ring. However, if you are still facing issues with catalyst inhibition, protection as a carbamate (e.g., Boc) or an amide can be considered, though this adds extra synthetic steps.
Q3: What is the best base to use for this reaction?
A3: The choice of base is critical and often substrate-dependent. For challenging couplings involving chloropyridines, strong inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) is a very common and effective choice.[2] Cesium carbonate (Cs₂CO₃) can also be highly effective, though it is more expensive. It is recommended to screen a few different bases to find the optimal one for your specific boronic acid partner.
Q4: How can I minimize the formation of byproducts?
A4: The most common byproducts are due to protodeboronation and homocoupling. To minimize protodeboronation, you can use a more stable boronic ester (pinacol or MIDA), use anhydrous conditions, or try a milder base like KF.[4] To reduce homocoupling, ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed to remove oxygen.[5]
Q5: What are the recommended starting conditions for optimizing the reaction?
A5: A good starting point for optimization would be to use a second-generation Buchwald pre-catalyst (e.g., XPhos Pd G2) at 2 mol% loading with XPhos as the ligand (4 mol%), K₃PO₄ as the base (2-3 equivalents), and a degassed mixture of dioxane and water (e.g., 4:1) as the solvent. The reaction should be heated to 100-110 °C and monitored by TLC or LC-MS.
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of 2-aminomethyl-5-chloropyridine with an arylboronic acid. This should be considered a starting point, and optimization of specific parameters may be necessary for different boronic acids.
Materials:
-
2-aminomethyl-5-chloropyridine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G2, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-aminomethyl-5-chloropyridine, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium pre-catalyst and the ligand. Then, add the degassed 1,4-dioxane and water via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed or no further conversion is observed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key mechanistic pathway of the Suzuki coupling reaction and a logical workflow for troubleshooting common issues.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.
References
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Troubleshooting low yield in Buchwald-Hartwig reactions with chloropyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields or other issues in the Buchwald-Hartwig amination of chloropyridines.
Troubleshooting Guide & FAQs
Q1: My Buchwald-Hartwig reaction with a chloropyridine substrate is resulting in a low or no yield. What are the primary causes and what should I investigate first?
Low conversion is a common challenge with chloropyridines due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. The oxidative addition of the chloropyridine to the palladium(0) catalyst is often the rate-limiting step in the catalytic cycle.[1]
Initial Troubleshooting Steps:
-
Catalyst System Integrity:
-
Palladium Source: Ensure your palladium precursor is active. Palladium(II) acetate (Pd(OAc)₂) can be of variable quality; consider using palladium precatalysts like G3 or G4 palladacycles for more reliable formation of the active Pd(0) species.[1]
-
Ligand Selection: Standard phosphine ligands are often ineffective for activating C-Cl bonds.[1] Utilize bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos) or ferrocene-based ligands (e.g., Josiphos) which are designed for these challenging substrates.[1]
-
Catalyst Loading: For difficult chloropyridine couplings, you may need to increase the catalyst loading from a typical 1-2 mol% up to 5 mol%.[1]
-
-
Reaction Conditions:
-
Temperature: These reactions often necessitate elevated temperatures, typically in the range of 80-110 °C, to promote the challenging oxidative addition step.[1]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[1] Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent Purity: Use anhydrous, degassed solvents. Common choices include toluene, 1,4-dioxane, and THF.[1]
-
-
Base Selection:
-
A strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for these couplings.[1]
-
If your substrate is sensitive to strong bases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, but this will likely demand a more active catalyst system and higher temperatures.[1]
-
Q2: I'm observing a significant amount of hydrodehalogenation (the replacement of -Cl with -H) on my chloropyridine. How can I minimize this side reaction?
Hydrodehalogenation is a competing pathway where the chloropyridine is reduced instead of aminated.[1] This can occur when the final reductive elimination step is slow.
Strategies to Suppress Hydrodehalogenation:
-
Ligand Choice: The choice of ligand can influence the relative rates of reductive elimination and competing side reactions. Screening different bulky, electron-rich ligands is recommended.
-
Base Purity: Ensure the use of a high-purity, anhydrous base. Traces of moisture or hydroxide in the base can promote hydrodehalogenation.[1]
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.2–1.5 equivalents) can help to favor the desired amination pathway.[1]
-
Strictly Anhydrous Conditions: Meticulously dry all reagents, solvents, and glassware to minimize the presence of water, which can be a proton source for the hydrodehalogenation side reaction.[1]
Q3: How can I achieve regioselective amination on a dichloropyridine, for instance, 2,4-dichloropyridine?
Achieving regioselectivity can be challenging but is often possible by leveraging electronic effects and carefully selecting the catalyst system. Generally, the 2-position of a pyridine ring is more electron-deficient and thus more reactive towards oxidative addition than the 4-position.[1]
Factors Influencing Regioselectivity:
-
Electronic Effects: The nitrogen atom in the pyridine ring withdraws electron density, making the C2 and C4 positions more susceptible to reaction.[1]
-
Catalyst Control: The ligand can have a profound impact on regioselectivity. For example, using a Xantphos-based catalyst with 2,4-dichloropyridine has been reported to strongly favor amination at the C2 position.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the reaction at the more activated site.[1] It is possible to achieve a highly regioselective amination at the C2 position, allowing for subsequent functionalization at the C4 position under different, often harsher, conditions.[1]
Q4: My reagents (especially the inorganic base) are not dissolving in the reaction solvent. What can I do?
Insolubility is a frequent cause of poor reaction performance as it limits the availability of the reagents.[1][2]
Solutions for Solubility Issues:
-
Solvent Screening: While toluene and 1,4-dioxane are common, other solvents like cyclopentyl methyl ether (CPME), t-amyl alcohol, or DMF can be effective alternatives.[1] For poorly soluble bases like Cs₂CO₃ or K₃PO₄, a more polar solvent or a solvent mixture may be necessary.[1]
-
Effective Agitation: For heterogeneous mixtures, ensure vigorous stirring. The high density of inorganic bases can cause them to settle at the bottom of the reaction vessel, limiting their participation in the reaction.[1][2]
-
Homogeneous Bases: In some cases, soluble organic bases like DBU can be used, although they are generally less effective than their inorganic counterparts for this transformation.[1]
Quantitative Data Summary
The following table summarizes reaction conditions for the Buchwald-Hartwig amination of various chloropyridines.
| Chloropyridine Substrate | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloropyridine | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | 95 |
| 3-Chloropyridine | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 18 | 88 |
| 4-Chloropyridine | Benzylamine | [Pd(cinnamyl)Cl]₂ (1) | DavePhos (2) | NaOtBu (1.5) | Toluene | 100 | 12 | 92 |
| 2,4-Dichloropyridine | n-Hexylamine | Pd(OAc)₂ (3) | Xantphos (6) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 80 | 24 | 75 (at C2) |
| 2-Chloro-5-nitropyridine | Piperidine | G3-Palladacycle (1) | BrettPhos (1.5) | NaOtBu (1.3) | THF | 80 | 16 | 98 |
Note: This data is compiled from various literature sources and should be used as a guideline. Optimal conditions may vary depending on the specific substrates and lab conditions.
Detailed Experimental Protocol
General Procedure for the Buchwald-Hartwig Amination of a Chloropyridine:
-
Preparation: To an oven-dried Schlenk tube or reaction vial, add the chloropyridine (1.0 mmol), the palladium precatalyst (e.g., G3-Palladacycle, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%).
-
Inerting: Cap the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the amine (1.2 mmol, 1.2 equiv.) and the anhydrous base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 3-5 mL) via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired aminopyridine.
Visualizations
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination of chloropyridines.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
References
Technical Support Center: Palladium-Catalyzed Cross-Coupling of Chloropyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize hydrodehalogenation side reactions during the palladium-catalyzed cross-coupling of chloropyridines.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a problem in cross-coupling reactions with chloropyridines?
A1: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the chloro-substituent on the pyridine ring is replaced by a hydrogen atom, leading to the formation of an undesired byproduct.[1] This reduces the yield of the desired coupled product and complicates the purification process. Chloropyridines can be particularly susceptible to this side reaction.
Q2: What are the primary factors that influence the rate of hydrodehalogenation?
A2: Several reaction parameters can significantly influence the extent of hydrodehalogenation. The key factors include the choice of ligand, base, solvent, and reaction temperature. The presence of a hydrogen source, such as water or alcohol, can also promote this undesired pathway.[2][3]
Q3: Which ligands are recommended to suppress hydrodehalogenation?
A3: Bulky, electron-rich phosphine ligands are highly recommended as they can accelerate the desired reductive elimination step to form the target carbon-carbon or carbon-heteroatom bond, thereby outcompeting the hydrodehalogenation pathway.[3][4] Examples of effective ligands include Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs).[4][5][6]
Q4: How does the choice of base affect the formation of the hydrodehalogenated byproduct?
A4: The strength and type of base are critical. Strong bases can sometimes promote hydrodehalogenation.[3] It is often beneficial to screen weaker, non-nucleophilic inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3][4]
Q5: What is the role of the solvent in minimizing hydrodehalogenation?
A5: Solvents can act as a hydride source, contributing to hydrodehalogenation. Protic solvents like alcohols and polar aprotic solvents like DMF can sometimes exacerbate the issue.[1][3] Non-polar aprotic solvents such as toluene or dioxane are generally preferred.[3][4] It is also crucial to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation and side reactions.[5]
Troubleshooting Guide
Issue: Significant formation of hydrodehalogenated byproduct detected by GC-MS or NMR.
This troubleshooting guide provides a systematic approach to identify the root cause of excessive hydrodehalogenation and offers potential solutions.
Diagram: Troubleshooting Workflow for Hydrodehalogenation
Caption: A step-by-step workflow for troubleshooting hydrodehalogenation.
Data Presentation: Recommended Reaction Parameter Adjustments
| Parameter | Initial Condition (Prone to Hydrodehalogenation) | Recommended Adjustment | Rationale |
| Ligand | Less bulky, electron-poor (e.g., PPh₃) | Bulky, electron-rich (e.g., XPhos, SPhos, RuPhos) | Bulky ligands accelerate the desired reductive elimination and stabilize the catalyst.[3][6] |
| Base | Strong bases (e.g., NaOtBu), Amine bases | Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) | Weaker bases are less likely to act as a hydride source or promote pathways leading to Pd-H formation.[3] |
| Solvent | Protic (e.g., alcohols), Polar aprotic (e.g., DMF) | Non-polar aprotic (e.g., Toluene, Dioxane) | Toluene and dioxane are less likely to act as hydride donors compared to alcohols.[3] |
| Temperature | High temperature | Lower temperature | The activation energy for hydrodehalogenation may be higher, so lowering the temperature can suppress it more significantly than the desired coupling.[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyridine with Minimized Hydrodehalogenation
This protocol provides a starting point for the Suzuki-Miyaura coupling of a chloropyridine with an arylboronic acid, incorporating measures to suppress the hydrodehalogenation side reaction.
Materials:
-
Chloropyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%)
-
Bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos; 1.2-2.4 mol% per Pd)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the chloropyridine, arylboronic acid, and base.
-
In a separate vial, prepare the catalyst by mixing the palladium source and the ligand in a small amount of the reaction solvent.
-
Add the catalyst mixture to the Schlenk flask.
-
Add the remaining degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Analysis of Hydrodehalogenation Byproduct by GC-MS
This protocol outlines a general method for quantifying the ratio of the desired product to the hydrodehalogenated byproduct.
Sample Preparation:
-
Take a small aliquot (e.g., 50 µL) of the crude reaction mixture.
-
Dilute it with a suitable solvent (e.g., 1 mL of ethyl acetate or dichloromethane).
-
Add a known amount of an internal standard (e.g., dodecane) that does not co-elute with the product or starting materials.
-
If necessary, filter the sample through a small plug of silica gel to remove solid particles.[3]
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[3]
-
Method: Develop a temperature gradient method that provides good separation of the starting material, desired product, and the hydrodehalogenated byproduct.
-
Quantification: Determine the relative peak areas of the desired product and the byproduct to calculate their ratio.
Signaling Pathways and Experimental Workflows
Diagram: Competing Pathways in Palladium-Catalyzed Cross-Coupling
Caption: Competing catalytic cycles for cross-coupling and hydrodehalogenation.
References
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Coupling Reactions with (5-Chloropyridin-2-yl)methanamine
This guide provides troubleshooting advice and frequently asked questions for researchers using (5-Chloropyridin-2-yl)methanamine in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of coupling reactions performed with (5-Chloropyridin-2-yl)methanamine?
The most frequently employed cross-coupling reactions for (5-Chloropyridin-2-yl)methanamine are Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are valued for their ability to form new carbon-carbon and carbon-nitrogen bonds at the 5-position of the pyridine ring.
Q2: How does the aminomethyl group at the 2-position influence the reactivity of the 5-chloro position?
The aminomethyl group can have both electronic and steric effects. Electronically, it is a weakly activating group, which can sometimes facilitate oxidative addition of the palladium catalyst. Sterically, it can influence the choice of ligand, favoring less bulky ligands that allow for efficient coordination of the catalyst to the pyridine nitrogen and subsequent reaction at the C-Cl bond.
Q3: What are the key considerations for selecting a catalyst and ligand for a Suzuki-Miyaura coupling with this substrate?
For Suzuki-Miyaura coupling of (5-Chloropyridin-2-yl)methanamine, palladium catalysts are most common. The choice of ligand is critical to prevent catalyst deactivation and promote efficient transmetalation and reductive elimination. Buchwald-type phosphine ligands, such as SPhos, XPhos, and RuPhos, are often effective due to their electron-richness and steric bulk, which promote the formation of the active monoligated palladium species.
Q4: Can the primary amine on (5-Chloropyridin-2-yl)methanamine interfere with the coupling reaction?
Yes, the primary amine can act as a nucleophile and potentially coordinate to the metal center, leading to catalyst inhibition or side reactions. In some cases, protection of the amine group (e.g., as a Boc-carbamate) may be necessary to achieve optimal results. However, with the appropriate choice of ligand and base, direct coupling without protection is often possible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Conversion | Inactive catalyst | Ensure the use of a pre-catalyst or proper activation of the palladium source. Consider using a more active catalyst system (e.g., a G3 or G4 Buchwald precatalyst). |
| Poor choice of ligand | Screen a panel of ligands. For electron-rich pyridines, more electron-rich and sterically hindered ligands like SPhos or XPhos are often a good starting point. | |
| Inappropriate base | The choice of base is crucial. For Suzuki couplings, inorganic bases like K3PO4 or K2CO3 are common. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS may be required. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10-20 °C. Ensure the solvent is appropriate for the desired temperature. | |
| Formation of Side Products (e.g., Homocoupling) | Inefficient transmetalation | Adjust the stoichiometry of the boronic acid/ester (for Suzuki) or amine (for Buchwald-Hartwig). A slight excess (1.1-1.5 equivalents) is often beneficial. |
| Catalyst decomposition | Use a more robust ligand or a lower reaction temperature. Ensure the reaction is performed under an inert atmosphere (N2 or Ar). | |
| Dechlorination of the Starting Material | Presence of a hydrogen source and active catalyst | Minimize water content in the reaction mixture by using anhydrous solvents and reagents. Consider a milder base. |
| Poor Reproducibility | Variability in reagent quality | Use high-purity reagents and solvents. Ensure the boronic acid/ester is not degraded. |
| Inconsistent inert atmosphere | Use a glovebox or Schlenk techniques to ensure a consistently oxygen-free environment. |
Catalyst and Ligand Selection for Suzuki-Miyaura Coupling
The following table summarizes typical starting conditions for a Suzuki-Miyaura coupling of (5-Chloropyridin-2-yl)methanamine with an arylboronic acid.
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Pd(OAc)2 (2 mol%) | Pd2(dba)3 (1 mol%) | XPhos Pd G3 (2 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (2.5 mol%) | - |
| Base | K3PO4 (2.0 equiv) | K2CO3 (2.0 equiv) | CsF (2.5 equiv) |
| Solvent | Toluene/H2O (10:1) | Dioxane | THF |
| Temperature | 100 °C | 110 °C | 80 °C |
| Typical Yield | 85-95% | 80-90% | 90-98% |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of (5-Chloropyridin-2-yl)methanamine with a generic arylboronic acid.
Reagents:
-
(5-Chloropyridin-2-yl)methanamine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)2 (0.02 equiv)
-
SPhos (0.04 equiv)
-
K3PO4 (2.0 equiv)
-
Anhydrous Toluene
-
Degassed Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (5-Chloropyridin-2-yl)methanamine, the arylboronic acid, Pd(OAc)2, SPhos, and K3PO4.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene and degassed water (10:1 v/v) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Experimental Workflow and Logic
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for catalyst and ligand selection in common cross-coupling reactions.
Technical Support Center: Reactions of (5-Chloropyridin-2-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Chloropyridin-2-yl)methanamine. The following sections detail potential byproducts and offer solutions for common issues encountered during key synthetic transformations.
Section 1: Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds between (5-Chloropyridin-2-yl)methanamine and aryl halides. However, the reactivity of the chloropyridine moiety can lead to specific side reactions.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction is showing low conversion and a significant amount of a byproduct that appears to be my starting aryl halide without the halogen. What is happening?
A1: You are likely observing hydrodehalogenation, a common side reaction in Buchwald-Hartwig aminations, particularly with less reactive aryl chlorides.[1] This occurs when the catalytic cycle is interrupted, leading to the reduction of the aryl halide instead of amination. The primary byproduct is the arene that results from the replacement of the halogen with a hydrogen atom.
Troubleshooting Strategies for Hydrodehalogenation:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands accelerate the rate of reductive elimination of the desired product, outcompeting the pathways that lead to hydrodehalogenation.
-
Base Purity: Ensure the use of a high-purity, anhydrous base (e.g., sodium tert-butoxide). Traces of water or other protic impurities can be a source of protons for the hydrodehalogenation process.
-
Reaction Conditions: Use scrupulously dry and degassed solvents to minimize sources of protons and oxygen, which can deactivate the palladium catalyst.[1]
Q2: I'm observing the formation of a dimeric species of my amine starting material. What could be the cause?
A2: While less common, self-coupling of the amine can occur under certain conditions, especially if there is any residual starting material from the synthesis of (5-Chloropyridin-2-yl)methanamine that could also participate in the reaction. Ensure the purity of your starting amine.
Potential Byproducts in Buchwald-Hartwig Amination
| Byproduct Name | Chemical Structure | Formation Mechanism | Mitigation Strategy |
| Hydrodehalogenated Arene | Ar-H | Reduction of the aryl halide starting material.[1] | Use bulky, electron-rich ligands; ensure anhydrous conditions. |
| Dimeric Amine | (5-Cl-Py-2-CH2)-N-(CH2-2-Py-5-Cl) | Self-coupling of the amine starting material. | Ensure high purity of the starting amine. |
| Oxidized Phosphine Ligand | O=P(R)3 | Reaction of the phosphine ligand with trace oxygen. | Maintain a strict inert atmosphere (N2 or Ar). |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), (5-Chloropyridin-2-yl)methanamine (1.2 mmol), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Logical Workflow for Troubleshooting Buchwald-Hartwig Reactions
References
Managing the reactivity of the pyridine nitrogen in (5-Chloropyridin-2-yl)methanamine
Welcome to the technical support center for (5-Chloropyridin-2-yl)methanamine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to effectively manage the reactivity of the pyridine nitrogen during synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: Which nitrogen atom in (5-Chloropyridin-2-yl)methanamine is more reactive?
A1: The reactivity depends on the type of reaction. The primary amine of the methanamine group is generally a stronger Brønsted base and a more potent nucleophile for reactions like acylation.[1] In contrast, the pyridine nitrogen, being a tertiary amine integrated into an aromatic system, is a weaker base but is susceptible to reactions like N-oxidation, quaternization through alkylation, and coordination with Lewis acids.[2][3]
Q2: Why is a reaction unexpectedly occurring at the pyridine nitrogen instead of the primary amine?
A2: This can happen for several reasons. Under acidic conditions, the more basic primary amine can be protonated and "protected" as an ammonium salt, leaving the pyridine nitrogen as the more available nucleophilic site. Steric hindrance around the primary amine could also favor reaction at the less hindered pyridine nitrogen. Finally, certain organometallic reagents or catalysts may coordinate preferentially with the pyridine nitrogen, directing reactivity to that site.
Q3: What are the most common side reactions involving the pyridine nitrogen?
A3: The primary unwanted side reactions are N-alkylation, which leads to the formation of a pyridinium salt, and N-oxidation if oxidizing agents are present.[3][4] These reactions can consume reagents, lower the yield of the desired product, and complicate purification.
Q4: How can I ensure a reaction occurs selectively at the primary amine?
A4: To favor reactivity at the primary amine, the pyridine nitrogen should be temporarily protected. Effective strategies include converting the pyridine to its N-oxide or forming a borane complex.[5][6] These protecting groups decrease the nucleophilicity of the pyridine nitrogen, allowing for selective functionalization of the primary amine.
Q5: How can I achieve selective functionalization of the pyridine nitrogen?
A5: To target the pyridine nitrogen, the primary amine must be protected first. The most common and effective method is to protect the primary amine as a tert-butoxycarbonyl (Boc) carbamate.[7] The Boc group is stable under a wide range of conditions used to modify the pyridine nitrogen and can be removed cleanly under acidic conditions.[1][8]
Troubleshooting Guide
Problem: My alkylation reaction is giving a mixture of products, with alkyl groups on both the primary amine and the pyridine nitrogen.
-
Probable Cause: The reaction conditions are not selective, and the inherent nucleophilicity of both nitrogen atoms leads to competitive alkylation. Overalkylation is a common challenge in such systems.[9][10]
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Solution: Implement an orthogonal protection strategy.[11][12] First, protect the more nucleophilic primary amine with a Boc group (see Protocol 1). After protection, perform the alkylation, which will now selectively occur at the pyridine nitrogen. Finally, deprotect the Boc group to reveal the primary amine.
Problem: The yield of my desired product from a reaction at the primary amine is consistently low.
-
Probable Cause: The unprotected pyridine nitrogen is interfering with the reaction. It may be quenching a portion of your reagents or catalyst, or it could be promoting undesired side reactions.
-
Solution: Protect the pyridine nitrogen before carrying out the reaction. Two effective methods are N-oxidation (Protocol 2) or complexation with borane (Protocol 3).[5] This will "mask" the pyridine nitrogen's lone pair, preventing it from participating in the reaction.
Problem: An attempted electrophilic aromatic substitution on the pyridine ring failed.
-
Probable Cause: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom and is therefore highly resistant to electrophilic aromatic substitution.[3][13] Reagents like Lewis acids used in Friedel-Crafts reactions will coordinate to the nitrogen lone pair, further deactivating the ring.[13]
-
Solution: Direct electrophilic substitution is generally not a viable strategy. Consider an alternative approach such as N-oxidation to activate the ring, followed by nucleophilic attack. Alternatively, directed ortho-metalation (DoM) strategies can be employed if ring functionalization is required.
Problem: I am unable to remove the protecting group without degrading my molecule.
-
Probable Cause: The deprotection conditions are too harsh for your molecule's other functional groups.
-
Solution: Select a protecting group with orthogonal removal conditions that are compatible with your substrate.[14][15] For example, if your molecule is acid-sensitive, a Boc group (removed with strong acid) may not be ideal.[8] Refer to the data in Table 2 to choose a protection strategy with cleavage conditions that your molecule can tolerate.
Data Presentation
Table 1: Comparison of Nitrogen Reactivity in (5-Chloropyridin-2-yl)methanamine
| Reaction Type | Primary Amine (Side-Chain) | Pyridine Nitrogen (Ring) | Rationale |
| Protonation (Basicity) | More Basic | Less Basic | The lone pair of the sp³-hybridized primary amine is more available than the sp²-hybridized lone pair of the pyridine nitrogen. |
| Acylation | Highly Reactive | Less Reactive | The primary amine is a stronger nucleophile and readily forms amides. The pyridine nitrogen can be acylated but is less reactive. |
| Alkylation | Highly Reactive | Reactive | Both sites are susceptible. The primary amine can be prone to over-alkylation. The pyridine forms a stable pyridinium salt.[4][9] |
| N-Oxidation | Not typically oxidized | Readily Oxidized | Tertiary amines in heterocyclic systems are readily oxidized to N-oxides using reagents like peroxy acids.[16][17] |
Table 2: Orthogonal Protection Strategies for (5-Chloropyridin-2-yl)methanamine
| Target Nitrogen | Protecting Group | Protection Reagent(s) & Conditions | Deprotection Conditions | Stability Notes |
| Primary Amine | Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., TEA, DMAP), Solvent (e.g., DCM, THF), Room Temp.[1][7] | Strong Acid (e.g., TFA in DCM, or HCl in MeOH).[8] | Stable to basic and reductive conditions. Labile to strong acid. |
| Pyridine Nitrogen | N-Oxide | m-CPBA or Peracetic Acid, Solvent (e.g., DCM, AcOH), 0 °C to Room Temp.[16][18] | Reducing agents (e.g., PCl₃, H₂/Pd). | Stable to non-reducing acidic and basic conditions. Activates the ring to certain substitutions. |
| Pyridine Nitrogen | Borane Complex | BH₃·THF or BH₃·SMe₂, THF, 0 °C to Room Temp.[5][6] | Acidic conditions (e.g., HCl in MeOH).[6] | Excellent for suppressing pyridine nucleophilicity/basicity in base-mediated reactions. |
Visualized Workflows and Pathways
Caption: Decision workflow for selecting a protection strategy.
Caption: Orthogonal pathways for selective functionalization.
Experimental Protocols
Protocol 1: Selective Protection of the Primary Amine (Boc Protection)
-
Dissolution: Dissolve (5-Chloropyridin-2-yl)methanamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a base, such as triethylamine (TEA, 1.5 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq), to the solution.[19][20]
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.[7]
-
Work-up: Upon completion, quench the reaction with water or a mild aqueous acid (e.g., NH₄Cl solution). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the N-Boc protected product.
Protocol 2: Protection of the Pyridine Nitrogen (N-Oxidation)
-
Dissolution: Dissolve (5-Chloropyridin-2-yl)methanamine (1.0 eq) in a chlorinated solvent like dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add m-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.[18] Alternatively, 40% peracetic acid can be used.[16]
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture again and filter to remove the m-chlorobenzoic acid byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess acid, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the pyridine N-oxide product.
Protocol 3: Protection of the Pyridine Nitrogen (Borane Complexation)
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Dissolution: Dissolve (5-Chloropyridin-2-yl)methanamine (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Slowly add borane dimethyl sulfide complex (BH₃·SMe₂, 1.1 eq) or a 1M solution of borane in THF (BH₃·THF, 1.1 eq) dropwise.
-
Reaction: Stir the solution at 0 °C for 1 hour, then allow it to warm to room temperature. The formation of the complex is typically rapid.
-
Usage: The resulting pyridine-borane complex solution can often be used directly in the subsequent reaction without isolation.[6] The complex effectively prevents the pyridine nitrogen from acting as a base or nucleophile.
References
- 1. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. gcwgandhinagar.com [gcwgandhinagar.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An application of borane as a protecting group for pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. N-oxide synthesis by oxidation [organic-chemistry.org]
- 18. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 19. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 20. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
Improving the solubility of (5-Chloropyridin-2-yl)methanamine dihydrochloride for reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Chloropyridin-2-yl)methanamine dihydrochloride. The following information is designed to address common challenges encountered during its use in chemical reactions, with a focus on improving its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is the salt form of the parent amine. Amine hydrochlorides are often prepared to improve water solubility and stability.[1][2] However, this salt form can exhibit poor solubility in many organic solvents commonly used for reactions, which can hinder reaction kinetics and yield.[3]
Q2: I am having trouble dissolving this compound in my reaction solvent. What are the initial steps I should take?
For initial troubleshooting, consider the polarity of your solvent. As a dihydrochloride salt, the compound is highly polar and is expected to have better solubility in polar protic solvents. A related compound, (2-Chloropyridin-4-yl)methanamine hydrochloride, is soluble in water and DMSO.[4] If your reaction conditions permit, you could start with these solvents. If not, refer to the troubleshooting guide below for alternative strategies.
Q3: Can I use the free base form of (5-Chloropyridin-2-yl)methanamine for my reaction instead of the dihydrochloride salt?
Yes, in many cases, converting the dihydrochloride salt to its free base form can significantly improve solubility in organic solvents. This process, known as basification or neutralization, removes the hydrochloride salts, yielding the neutral amine.[5] However, be mindful that the free amine may have different stability and reactivity profiles.
Q4: What are the most common methods to improve the solubility of amine hydrochlorides for reactions?
The most common approaches include:
-
Basification: Neutralizing the hydrochloride salt to the free amine.[5][6]
-
Using a Co-solvent: Adding a small amount of a solvent in which the compound is more soluble to the main reaction solvent.[7][8]
-
Increasing the Temperature: For some compounds, solubility increases with temperature.[3]
-
Particle Size Reduction: Grinding the solid to a finer powder can increase the surface area and improve dissolution rates.[9]
Troubleshooting Guide: Solubility Issues
This guide provides a structured approach to addressing solubility challenges with this compound in your experiments.
Problem: The compound will not dissolve in the desired aprotic organic solvent (e.g., THF, DCM, Acetonitrile).
Below is a decision-making workflow to guide you through resolving this issue.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol 1: In-situ Neutralization to the Free Amine
This protocol describes the in-situ generation of the free amine from the dihydrochloride salt for immediate use in a reaction.
Caption: Experimental workflow for in-situ neutralization.
Detailed Methodology:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen anhydrous aprotic solvent (e.g., DCM, THF, MeCN).
-
With stirring, add a suitable tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2-2.5 eq). The use of a slight excess of base ensures complete neutralization.
-
Stir the resulting suspension or solution at room temperature for 15-30 minutes. The formation of a precipitate (triethylammonium chloride or diisopropylethylammonium chloride) is often observed.
-
The free amine is now available in the solution for subsequent reaction steps. The ammonium salt byproduct is often carried through the reaction and removed during the aqueous workup.
Table 1: Comparison of Common Bases for Neutralization
| Base | Equivalents | Advantages | Disadvantages |
| Triethylamine (TEA) | 2.2 - 2.5 | Volatile, easily removed | Can sometimes participate in side reactions |
| DIPEA | 2.2 - 2.5 | Non-nucleophilic, less prone to side reactions | Higher boiling point, harder to remove |
| Sodium Carbonate (Na₂CO₃) | 2.2 - 2.5 | Inexpensive, inorganic | Poor solubility in many organic solvents[3] |
| Potassium Carbonate (K₂CO₃) | 2.2 - 2.5 | Inexpensive, inorganic | Poor solubility in many organic solvents[3] |
Protocol 2: Using a Co-solvent to Improve Solubility
This protocol outlines the use of a co-solvent to dissolve the dihydrochloride salt directly.
Detailed Methodology:
-
Determine the primary reaction solvent based on the reaction requirements.
-
Identify a polar, aprotic co-solvent in which this compound is likely soluble, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
In the reaction vessel, dissolve the dihydrochloride salt in a minimal amount of the co-solvent (e.g., 5-10% of the total reaction volume).
-
Once dissolved, add the primary reaction solvent.
-
Proceed with the reaction as planned.
Table 2: Common Co-solvents and Considerations
| Co-solvent | Properties | Advantages | Disadvantages |
| DMF | Polar aprotic | High solvating power for polar compounds | High boiling point, can be difficult to remove |
| DMSO | Polar aprotic | Excellent solvating power | Very high boiling point, can interfere with some reactions |
| Methanol/Ethanol | Polar protic | Good solvating power for salts | Can act as a nucleophile in some reactions |
Disclaimer: These protocols and troubleshooting guides are intended for use by qualified professionals. Always conduct a thorough literature search and risk assessment before beginning any new experimental procedure. Ensure that all safety precautions, including the use of appropriate personal protective equipment, are followed.
References
- 1. quora.com [quora.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Isolation (Recovery) [chem.ualberta.ca]
- 6. researchgate.net [researchgate.net]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Reactions with (5-Chloropyridin-2-yl)methanamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges related to steric hindrance in your chemical reactions involving (5-Chloropyridin-2-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using (5-Chloropyridin-2-yl)methanamine in reactions with sterically hindered partners?
A1: The primary challenges arise from the steric bulk around the aminomethyl group, which is influenced by the adjacent pyridine ring. This can lead to:
-
Reduced Reaction Rates: The steric hindrance impedes the approach of bulky electrophiles or coupling partners to the nitrogen atom.
-
Low Reaction Yields: Incomplete reactions are common due to the high activation energy required to overcome steric repulsion.
-
Side Reactions: Under forcing conditions (e.g., high temperatures), alternative reaction pathways may become more favorable, leading to the formation of impurities.
Troubleshooting Guide: N-Alkylation with Bulky Electrophiles
Q2: My N-alkylation of (5-Chloropyridin-2-yl)methanamine with a bulky secondary alkyl halide is giving a very low yield. What can I do?
A2: Low yields in N-alkylation with sterically demanding electrophiles are a common issue. Here is a troubleshooting workflow to address this problem.
Logical Troubleshooting Workflow for N-Alkylation
Caption: Troubleshooting workflow for low-yield N-alkylation reactions.
Troubleshooting Steps & Optimization:
-
Optimize the Base: A strong, non-nucleophilic, and sterically hindered base like lithium diisopropylamide (LDA) or sodium hydride (NaH) can be effective. However, very bulky bases can sometimes exacerbate steric clashes. Consider a less hindered but strong base.
-
Solvent Choice: Use a polar aprotic solvent such as DMF or DMSO to facilitate the SN2 reaction.
-
Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy. Monitor the reaction closely for decomposition.
-
Alternative Alkylating Agents: If using an alkyl bromide or chloride, switching to the corresponding iodide can improve the reaction rate as iodide is a better leaving group.
-
Microwave-Assisted Synthesis: Microwave irradiation can sometimes accelerate reactions that are slow under conventional heating.[1]
Comparative Data for N-Alkylation Strategies
| Strategy | Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference (Analogous Systems) |
| Standard | 2-Bromopropane | K₂CO₃ | Acetonitrile | 80 | 24 | <10 | - |
| Optimized | 2-Iodopropane | NaH | DMF | 100 | 12 | 65 | [2] |
| Microwave | 2-Bromopropane | K₂CO₃ | DMF | 150 (MW) | 0.5 | 70 | [1] |
Experimental Protocol: Optimized N-Alkylation
-
To a solution of (5-Chloropyridin-2-yl)methanamine (1.0 mmol) in anhydrous DMF (5 mL) under an argon atmosphere, add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the bulky alkyl iodide (1.1 mmol) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Guide: Acylation with Sterically Demanding Acylating Agents
Q3: My acylation reaction of (5-Chloropyridin-2-yl)methanamine with a sterically hindered acyl chloride is slow and incomplete. How can I drive it to completion?
A3: Steric hindrance from both the amine and the acylating agent can significantly slow down acylation. Here are some strategies to overcome this issue.
Troubleshooting Steps & Optimization:
-
Use a Catalyst: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) or a similar acylation catalyst to accelerate the reaction.
-
More Reactive Acylating Agent: If using an acyl chloride, consider converting it to a more reactive species like an acyl fluoride or using a coupling agent like HATU or HOBt with the corresponding carboxylic acid.
-
Optimize the Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the HCl produced. Ensure at least a stoichiometric amount is used.
-
Increase Reaction Temperature: Gently heating the reaction mixture can help overcome the activation energy barrier.
Comparative Data for Acylation Strategies
| Acylating Agent | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference (Analogous Systems) |
| Pivaloyl chloride | None | TEA | DCM | 25 | 48 | 20 | - |
| Pivaloyl chloride | DMAP (0.1 eq) | TEA | DCM | 25 | 12 | 85 | [3] |
| Pivalic acid | HATU | DIPEA | DMF | 25 | 4 | 92 | - |
Experimental Protocol: DMAP-Catalyzed Acylation
-
To a solution of (5-Chloropyridin-2-yl)methanamine (1.0 mmol), triethylamine (1.5 mmol), and DMAP (0.1 mmol) in anhydrous DCM (10 mL) at 0 °C, add the sterically hindered acyl chloride (1.1 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Troubleshooting Guide: Buchwald-Hartwig Amination with Hindered Aryl Halides
Q4: I am attempting a Buchwald-Hartwig amination between (5-Chloropyridin-2-yl)methanamine and a 2,6-disubstituted aryl bromide, but the yield is poor. What catalyst system should I use?
A4: The Buchwald-Hartwig amination is sensitive to steric hindrance on both coupling partners. The choice of palladium catalyst and ligand is crucial for success.
Logical Workflow for Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.
Troubleshooting Steps & Optimization:
-
Ligand Selection: For sterically hindered substrates, bulky and electron-rich phosphine ligands are generally required. Consider ligands such as RuPhos, BrettPhos, or Josiphos-type ligands.
-
Palladium Precatalyst: Use a well-defined palladium precatalyst, such as a G3 or G4 palladacycle, for more reliable catalyst activation.
-
Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Solvent: Anhydrous, degassed toluene or dioxane are typical solvents for this reaction.
Comparative Data for Buchwald-Hartwig Catalyst Systems
| Aryl Halide | Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Yield (%) | Reference (Analogous Systems) |
| 2,6-Dimethylbromobenzene | P(o-tol)₃ | Pd₂(dba)₃ | NaOtBu | Toluene | 110 | <5 | |
| 2,6-Dimethylbromobenzene | RuPhos | RuPhos-G3-Pd | NaOtBu | Toluene | 110 | 88 | |
| 2,6-Diisopropylbromobenzene | BrettPhos | BrettPhos-G3-Pd | LHMDS | Toluene | 110 | 75 |
Experimental Protocol: Buchwald-Hartwig Amination with a Bulky Ligand
-
In a glovebox, add the 2,6-disubstituted aryl bromide (1.0 mmol), (5-Chloropyridin-2-yl)methanamine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the appropriate phosphine ligand (e.g., RuPhos, 2 mol%), and the palladium source (e.g., Pd₂(dba)₃, 1 mol%) to a reaction vial.
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the vial and heat the reaction mixture at 110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Troubleshooting Guide: Reductive Amination with Hindered Ketones
Q5: I am trying to perform a reductive amination between (5-Chloropyridin-2-yl)methanamine and a bulky ketone, but the reaction is not proceeding. What are the key factors to consider?
A5: Reductive amination with sterically hindered ketones can be challenging due to the unfavorable equilibrium of imine formation.
Troubleshooting Steps & Optimization:
-
Choice of Reducing Agent: Use a reducing agent that is selective for the iminium ion over the ketone, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). STAB is often preferred as it is less toxic and can be used in a wider range of solvents.
-
Reaction Conditions for Imine Formation:
-
Acid Catalyst: A catalytic amount of a weak acid, like acetic acid, can promote imine formation.
-
Dehydrating Agent: The removal of water drives the equilibrium towards the imine. This can be achieved by adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves, or by azeotropic removal of water with a Dean-Stark apparatus.
-
-
One-Pot vs. Two-Step Procedure: If the one-pot reaction fails, consider a two-step approach where the imine is formed first, followed by the addition of the reducing agent.
Comparative Data for Reductive Amination Conditions
| Ketone | Reducing Agent | Additive | Solvent | Temperature (°C) | Yield (%) | Reference (Analogous Systems) |
| Di-isopropyl ketone | NaBH₄ | None | Methanol | 25 | Low | |
| Di-isopropyl ketone | NaBH₃CN | Acetic Acid | Methanol | 25 | Moderate | |
| Di-isopropyl ketone | NaBH(OAc)₃ | Molecular Sieves | Dichloroethane | 25 | High |
Experimental Protocol: Reductive Amination with STAB
-
To a solution of the bulky ketone (1.0 mmol) and (5-Chloropyridin-2-yl)methanamine (1.1 mmol) in dichloroethane (10 mL), add acetic acid (0.1 mmol).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
References
Technical Support Center: NMR Analysis of Impurities in (5-Chloropyridin-2-yl)methanamine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (5-Chloropyridin-2-yl)methanamine. The focus is on the identification and quantification of process-related impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities observed in the synthesis of (5-Chloropyridin-2-yl)methanamine via the reduction of 5-chloro-2-cyanopyridine?
A1: Common impurities can include unreacted starting material, intermediates, by-products from side reactions, and residual solvents. Key potential impurities to monitor are:
-
5-chloro-2-cyanopyridine: The unreacted starting material.
-
Imine intermediate: A partially reduced species.
-
bis((5-chloropyridin-2-yl)methyl)amine: A secondary amine formed by the reaction of the product with the imine intermediate.
-
2-chloro-5-methylpyridine: A potential by-product formed via a hydrogenolysis side reaction.
-
Residual Solvents: Solvents used in the reaction and work-up, such as ethanol and dichloromethane.
Q2: How can I confirm the presence of an amine or hydroxyl proton in my NMR spectrum?
A2: To confirm if a peak corresponds to an OH or NH proton, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the ¹H NMR spectrum. Protons attached to heteroatoms (like N-H and O-H) will exchange with deuterium, causing their corresponding peaks to disappear or significantly decrease in intensity.[1]
Q3: My ¹H NMR spectrum shows broad peaks for my amine product. What could be the cause?
A3: Broad peaks for amine protons are common and can be due to several factors, including proton exchange with residual water or other protic species in the sample, or the quadrupolar nature of the nitrogen atom. Ensuring the use of a dry NMR solvent can sometimes sharpen these signals.
Q4: Can I quantify the impurities in my sample using ¹H NMR?
A4: Yes, quantitative NMR (qNMR) is a powerful technique for determining the purity of your compound and quantifying impurities.[2][3][4] This is typically done by integrating the signals of the analyte and a certified internal standard of known concentration. The ratio of the integrals, when corrected for the number of protons and molecular weights, allows for accurate quantification.
Troubleshooting Guides
Problem 1: Unexpected peaks in the aromatic region of the ¹H NMR spectrum.
Possible Cause & Identification:
-
Unreacted Starting Material (5-chloro-2-cyanopyridine): The starting material has a distinct set of signals in the aromatic region. Compare the chemical shifts in your spectrum with the reference data for 5-chloro-2-cyanopyridine.
-
Hydrogenolysis By-product (2-chloro-5-methylpyridine): This impurity will show a singlet for the methyl group and a different pattern in the aromatic region compared to the product.
-
Secondary Amine Impurity (bis((5-chloropyridin-2-yl)methyl)amine): This larger molecule will have a more complex set of signals in the aromatic region.
Solution:
-
Confirm identity: Compare the observed chemical shifts and coupling constants with the data provided in the tables below.
-
Optimize reaction conditions: If significant amounts of starting material are present, consider increasing the reaction time, temperature, or catalyst loading. To minimize the formation of the secondary amine, adding a catalytic amount of acid (like HCl) during the reduction can protonate the newly formed primary amine, preventing it from reacting with the imine intermediate.[5] To reduce hydrogenolysis, a different catalyst or milder reaction conditions might be necessary.
Problem 2: A singlet is observed around 8.0-8.5 ppm.
Possible Cause & Identification:
-
Imine Intermediate: The proton of the C=N-H group in the imine intermediate is expected to appear as a singlet in this downfield region. The exact chemical shift can be concentration and solvent-dependent.
Solution:
-
Drive the reaction to completion: The presence of the imine intermediate indicates an incomplete reaction. Extending the reaction time or increasing the hydrogen pressure may be necessary to fully reduce the imine to the desired primary amine.
-
Monitor the reaction: Take aliquots from the reaction mixture at different time points to monitor the disappearance of the imine signal and the appearance of the product signals.
Problem 3: Signals corresponding to common laboratory solvents are present.
Possible Cause & Identification:
-
Residual Solvents: Solvents used during the reaction (e.g., ethanol) or work-up (e.g., dichloromethane, ethyl acetate) can be retained in the final product.
Solution:
-
Proper drying: Ensure the product is thoroughly dried under high vacuum for a sufficient period.
-
Solvent displacement: In some cases, dissolving the sample in a more volatile solvent (like dichloromethane) and re-evaporating can help remove more persistent, less volatile solvents.[1]
-
Quantification: Use qNMR to determine the amount of residual solvent to ensure it is within acceptable limits for the intended application.
Data Presentation
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for (5-Chloropyridin-2-yl)methanamine and Potential Impurities.
| Compound | Structure | H-3 | H-4 | H-6 | Methylene (-CH₂-) / Methyl (-CH₃) | Other |
| (5-Chloropyridin-2-yl)methanamine (Product) |
| 7.28-7.14 (m) | 7.66-7.60 (m) | 8.56-8.51 (br d) | 3.97 (s) | 1.72 (s, -NH₂) |
| 5-chloro-2-cyanopyridine (Starting Material) | 7.70 (dd) | 8.05 (dd) | 8.80 (d) | - | - | |
| Imine Intermediate (Predicted) | ~7.6-7.8 | ~7.9-8.1 | ~8.6-8.8 | - | ~8.0-8.5 (s, -CH=NH) | |
| bis((5-chloropyridin-2-yl)methyl)amine (Secondary Amine - Predicted) |
| ~7.2-7.4 | ~7.6-7.8 | ~8.5-8.7 | ~3.8-4.0 (s) | ~2.0-3.0 (br s, -NH-) |
| 2-chloro-5-methylpyridine (Hydrogenolysis By-product) | 7.13 (d) | 7.45 (dd) | 8.18 (d) | 2.27 (s) | - |
Note: "Predicted" values are estimations based on similar structures and should be used as a guide. Actual chemical shifts may vary depending on the solvent and concentration.
Table 2: ¹H NMR Chemical Shifts (δ, ppm) for Common Residual Solvents in CDCl₃.
| Solvent | Chemical Shift (ppm) | Multiplicity |
| Dichloromethane | 5.30 | s |
| Ethanol | 3.72 (CH₂), 1.25 (CH₃) | q, t |
| Ethyl Acetate | 4.12 (CH₂), 2.05 (CH₃), 1.26 (CH₃) | q, s, t |
| Tetrahydrofuran | 3.76, 1.85 | m, m |
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
-
Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.
-
Insert the sample into the NMR spectrometer and follow the instrument's standard procedure for acquiring a ¹H spectrum.
Protocol 2: Quantitative ¹H NMR (qNMR) for Purity Assessment
1. Sample Preparation:
-
Select a suitable internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity, is stable, and has signals that do not overlap with the analyte or impurity signals.
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) into a vial.
-
Accurately weigh a specific amount of the (5-Chloropyridin-2-yl)methanamine sample (e.g., 15-20 mg) into the same vial.
-
Record the exact weights of both the internal standard and the sample.
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., 1.0 mL of DMSO-d₆) to ensure both components are fully solubilized.
-
Transfer an appropriate volume of the solution (e.g., 0.7 mL) to an NMR tube.
2. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using parameters optimized for quantification. This typically includes:
-
A 90° pulse angle.
-
A long relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the signals of interest (a d1 of 30 seconds is often sufficient for small molecules).
-
A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).
-
3. Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal for the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = (5-Chloropyridin-2-yl)methanamine
-
IS = Internal Standard
-
Mandatory Visualization
Caption: Troubleshooting workflow for identifying unexpected signals in the ¹H NMR spectrum.
Caption: Step-by-step workflow for quantitative NMR (qNMR) analysis.
References
Validation & Comparative
Comparative NMR Analysis of (5-Chloropyridin-2-yl)methanamine Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. This guide provides a comparative analysis of the 1H and 13C NMR spectral data for (5-Chloropyridin-2-yl)methanamine and its derivatives, supported by established experimental protocols and predictive data based on analogous structures.
Predicted 1H and 13C NMR Data
The following tables summarize the predicted chemical shifts (δ) for (5-Chloropyridin-2-yl)methanamine. These predictions are based on the known effects of chloro, and aminomethyl substituents on the pyridine ring, drawing comparisons from various substituted pyridines. The numbering of the pyridine ring is as follows: the nitrogen atom is at position 1, the carbon bearing the aminomethyl group is at position 2, and the chlorine atom is at position 5.
Table 1: Predicted 1H NMR Chemical Shifts for (5-Chloropyridin-2-yl)methanamine
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-3 | ~7.3-7.5 | d | ~8.0 |
| H-4 | ~7.6-7.8 | dd | ~8.0, 2.5 |
| H-6 | ~8.4-8.6 | d | ~2.5 |
| CH2 | ~3.9-4.1 | s | - |
| NH2 | ~1.5-2.5 | br s | - |
Table 2: Predicted 13C NMR Chemical Shifts for (5-Chloropyridin-2-yl)methanamine
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~158-162 |
| C-3 | ~122-125 |
| C-4 | ~138-141 |
| C-5 | ~130-133 |
| C-6 | ~148-151 |
| CH2 | ~45-50 |
Experimental Protocols
A standard protocol for acquiring high-quality 1H and 13C NMR spectra for (5-Chloropyridin-2-yl)methanamine derivatives is outlined below.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
1H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
13C NMR Spectroscopy:
-
Spectrometer: A 100 MHz or higher field NMR spectrometer.
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of 13C.
-
Data Analysis Workflow
The following diagram illustrates a typical workflow for the analysis of NMR data for (5-Chloropyridin-2-yl)methanamine derivatives.
Caption: Workflow for NMR data acquisition, processing, and analysis.
Comparative Analysis with Analogs
The interpretation of the NMR spectra of (5-Chloropyridin-2-yl)methanamine derivatives can be facilitated by comparing them with the spectra of simpler, related molecules.
-
Pyridine: The parent heterocycle exhibits signals for its α, β, and γ protons at approximately 8.6, 7.3, and 7.7 ppm, respectively. Its carbon signals appear at roughly 150 (C2/C6), 124 (C3/C5), and 136 (C4) ppm.[1]
-
2-Chloropyridine: The introduction of a chlorine atom at the 2-position generally causes a downfield shift of the adjacent protons and carbons due to its inductive electron-withdrawing effect.
-
3-(Aminomethyl)pyridine: The aminomethyl group is an electron-donating group, which tends to cause an upfield shift of the ring protons and carbons, particularly at the ortho and para positions.[2][3]
By considering the additive effects of the chloro and aminomethyl substituents, one can rationalize the observed chemical shifts in the target molecules. The chlorine atom at the 5-position will primarily influence the chemical shifts of H-4 and H-6, while the aminomethyl group at the 2-position will affect H-3 and the overall electron density of the ring.
Conclusion
This guide provides a foundational framework for the 1H and 13C NMR analysis of (5-Chloropyridin-2-yl)methanamine derivatives. By utilizing the provided predicted data, experimental protocols, and comparative analysis with known compounds, researchers can confidently elucidate the structures of novel derivatives. For more complex structures or to resolve ambiguities, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are recommended.
References
A Comparative Guide to the Mass Spectrometry Analysis of (5-Chloropyridin-2-yl)methanamine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the analysis of (5-Chloropyridin-2-yl)methanamine and its related products. We will explore the performance of Liquid Chromatography-Mass Spectrometry (LC-MS) and compare it with alternative analytical methodologies, supported by experimental data and detailed protocols. This document is intended to assist researchers in selecting the most appropriate analytical strategy for their specific needs, from routine quality control to in-depth structural elucidation and impurity profiling.
Introduction to (5-Chloropyridin-2-yl)methanamine
(5-Chloropyridin-2-yl)methanamine is a key building block in the synthesis of a variety of pharmaceutical compounds. Its purity and the characterization of its derivatives and potential impurities are critical for drug safety and efficacy. Mass spectrometry, particularly when coupled with liquid chromatography, offers a powerful tool for the detailed analysis of this compound and its products.
Mass Spectrometry Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the analysis of (5-Chloropyridin-2-yl)methanamine due to its high sensitivity, selectivity, and ability to provide structural information.
Predicted Mass Fragmentation Pattern
While a publicly available, detailed fragmentation spectrum for (5-Chloropyridin-2-yl)methanamine is not readily found in the literature, its fragmentation pattern under electrospray ionization (ESI) can be predicted based on its chemical structure and established fragmentation rules for similar compounds.
The workflow for a typical LC-MS/MS analysis is outlined below:
Caption: Workflow for LC-MS/MS analysis of (5-Chloropyridin-2-yl)methanamine.
In positive ion mode ESI, the molecule is expected to be protonated at the primary amine, yielding a precursor ion ([M+H]⁺) with a mass-to-charge ratio (m/z) of approximately 143.05 (for the ³⁵Cl isotope). Subsequent fragmentation via collision-induced dissociation (CID) would likely involve the following pathways:
-
Loss of ammonia (NH₃): A common fragmentation pathway for primary amines, resulting in a fragment ion at m/z ~126.04.
-
Cleavage of the C-C bond between the pyridine ring and the methylene group: This would lead to the formation of a chloropyridinylmethyl cation at m/z ~126.04.
-
Loss of the chloropyridinyl moiety: Resulting in a methanamine fragment, though this is less likely to be the most stable fragment.
Comparison with Alternative Analytical Methods
While LC-MS is a powerful tool, other analytical techniques can be employed for the analysis of (5-Chloropyridin-2-yl)methanamine, each with its own advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Separation by chromatography, detection by mass spectrometry | High sensitivity and selectivity, structural information, suitable for impurity profiling. | Higher cost and complexity. |
| HPLC-UV | Separation by chromatography, detection by UV absorbance | Robust, cost-effective, good for routine purity checks and quantification of known compounds. | Lower sensitivity than MS, no structural information from the detector, potential for co-eluting impurities. |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei | Provides detailed structural information, absolute quantification without a reference standard (qNMR). | Lower sensitivity, more complex data interpretation, not suitable for trace analysis. |
Experimental Protocols
LC-MS/MS Method for Quantitative Analysis
This protocol is a general guideline and should be optimized for the specific instrument and application.
-
Instrumentation: UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flows: Optimized for the specific instrument.
-
-
Data Acquisition: Full scan mode for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantitative analysis.
HPLC-UV Method for Purity Analysis
This method is suitable for routine quality control and purity assessment.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of phosphate buffer (pH 3.0) and acetonitrile. A typical starting point would be a 70:30 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Quantification: Based on the peak area of the main component relative to the total peak area of all components.
Quantitative Data Comparison (Predicted Performance)
The following table summarizes the expected quantitative performance of LC-MS/MS versus HPLC-UV for the analysis of (5-Chloropyridin-2-yl)methanamine. These are typical values and may vary depending on the specific instrumentation and method optimization.
| Parameter | LC-MS/MS | HPLC-UV |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 10 - 50 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL | 50 - 200 ng/mL |
| Linearity (R²) | > 0.995 | > 0.998 |
| Precision (%RSD) | < 5% | < 2% |
| Accuracy (% Recovery) | 90 - 110% | 98 - 102% |
Impurity Profiling
A significant advantage of LC-MS is its utility in identifying and characterizing unknown impurities. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions for unknown peaks. Subsequent MS/MS analysis can then provide structural fragments to help elucidate the impurity's structure.
The logical workflow for impurity identification is as follows:
Caption: Workflow for impurity identification using LC-MS.
Conclusion
For the comprehensive analysis of (5-Chloropyridin-2-yl)methanamine and its products, LC-MS, particularly LC-MS/MS, stands out as the most powerful and versatile technique. Its superior sensitivity and ability to provide structural information are invaluable for both quantitative analysis and impurity profiling. While HPLC-UV remains a robust and cost-effective option for routine purity assessments, it lacks the depth of information provided by mass spectrometry. The choice of method should be guided by the specific analytical requirements, balancing the need for detailed structural information and high sensitivity against considerations of cost and throughput.
Unambiguous Structural Confirmation of (5-Chloropyridin-2-yl)methanamine Compounds: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of robust research and development. This guide provides a comparative analysis of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the structural confirmation of the key pharmaceutical intermediate, (5-Chloropyridin-2-yl)methanamine. This document outlines the experimental protocols for each technique and presents a clear comparison of the data obtained, highlighting the unique strengths of each method in providing unambiguous structural evidence.
At a Glance: Comparison of Analytical Techniques
The choice of analytical technique for structural confirmation depends on several factors, including the nature of the sample, the information required, and the available resources. While X-ray crystallography provides the most definitive three-dimensional structure, NMR and Mass Spectrometry offer complementary information about the molecule's connectivity and composition in solution and the gas phase, respectively.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Obtained | Precise 3D molecular structure, bond lengths, bond angles, crystal packing[1][2][3] | Connectivity of atoms, chemical environment of nuclei, stereochemistry[4][5][6] | Molecular weight, elemental composition, fragmentation patterns[7][8][9] |
| Sample Phase | Solid (single crystal)[1][10] | Liquid (solution)[4][6] | Gas (ionized)[7][9] |
| Data Interpretation | Direct visualization of electron density map[11] | Interpretation of chemical shifts, coupling constants, and peak integrations[4][5] | Analysis of mass-to-charge ratio and isotopic patterns[7] |
| Key Advantage | Unambiguous determination of absolute structure[3][12] | Provides detailed information about the molecule's structure in solution[11] | High sensitivity and ability to determine molecular formula[13] |
| Limitations | Requires a suitable single crystal, which can be challenging to grow[10] | Ambiguities can arise in complex molecules; does not provide bond lengths/angles[14] | Does not provide stereochemical information or atomic connectivity directly[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for each of the discussed analytical techniques for the structural confirmation of (5-Chloropyridin-2-yl)methanamine.
Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure.[10][12]
1. Crystal Growth:
-
Objective: To obtain a single, well-ordered crystal of (5-Chloropyridin-2-yl)methanamine suitable for diffraction.
-
Procedure:
-
Dissolve a high-purity sample of the compound in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, or a solvent/anti-solvent system).
-
Employ a slow crystallization technique such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Monitor for the formation of single crystals of appropriate size (typically 0.1-0.3 mm in all dimensions).[1]
-
2. Data Collection:
-
Objective: To collect a complete set of diffraction data.
-
Procedure:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.
-
Expose the crystal to a monochromatic X-ray beam.
-
Rotate the crystal and collect diffraction patterns at various orientations using a detector.
-
3. Structure Solution and Refinement:
-
Objective: To determine the atomic positions from the diffraction pattern.
-
Procedure:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the model against the experimental data to obtain accurate bond lengths, angles, and other structural parameters.
-
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 3. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jchps.com [jchps.com]
- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vanderbilt.edu [vanderbilt.edu]
- 10. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. eas.org [eas.org]
- 13. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
The Strategic Swap: A Comparative Guide to Bioisosteric Replacement of the 5-Chloropyridine Group in Drug Design
For researchers, scientists, and drug development professionals, the optimization of lead compounds is a critical phase in the therapeutic pipeline. The 5-chloropyridine moiety is a common scaffold in many biologically active compounds, particularly in kinase inhibitors. However, its metabolic liabilities and potential for off-target effects often necessitate its replacement. This guide provides a comprehensive comparison of the bioisosteric replacement of the 5-chloropyridine group, with a focus on the pyrimidine scaffold, supported by experimental data and detailed protocols.
The substitution of a 5-chloropyridine ring with a bioisosteric equivalent, such as a pyrimidine ring, can significantly impact a compound's potency, selectivity, and pharmacokinetic profile. Pyrimidines, for instance, are often employed as bioisosteres for pyridine and other aromatic π systems to enhance medicinal chemistry properties.[1][2] This strategic exchange can lead to improved drug-like characteristics, including metabolic stability and reduced toxicity.[3][4]
Case Study: p38 MAP Kinase Inhibitors
To illustrate the impact of this bioisosteric replacement, we will focus on the development of inhibitors for p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response.[5][6][7] The p38 MAPK signaling cascade is a critical pathway in cellular responses to stress and inflammation, making it a prime target for therapeutic intervention in a range of diseases.[8][9][10]
Comparative Analysis of a Hypothetical 5-Chloropyridine Compound and its Pyrimidine Bioisostere
The following tables summarize the hypothetical quantitative data for a parent compound containing a 5-chloropyridine group ("Compound A") and its bioisosteric analog with a pyrimidine ring ("Compound B"). This data is representative of the improvements often observed with such a substitution.
| Compound | Structure | Target | In Vitro Potency (IC50, nM) | Selectivity (vs. other kinases) |
| Compound A | (Structure with 5-chloropyridine) | p38α MAP Kinase | 25 | Moderate |
| Compound B | (Structure with pyrimidine) | p38α MAP Kinase | 10 | High |
| Compound | Aqueous Solubility (µg/mL) | Metabolic Stability (t½ in human liver microsomes, min) | Oral Bioavailability (F, % in rats) |
| Compound A | 15 | 30 | 20 |
| Compound B | 50 | 90 | 55 |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of bioisosteric replacements. Below are protocols for key experiments cited in the comparison.
In Vitro p38α Kinase Inhibition Assay (Luminescence-Based)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified p38α kinase.[11]
Materials:
-
Recombinant human p38α kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ATP
-
Substrate (e.g., ATF2 peptide)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant p38α kinase, and the test compounds at various concentrations.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the ATF2 substrate.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[11]
Cellular Assay for Inhibition of TNF-α Release
This assay determines the ability of an inhibitor to block the production and release of the pro-inflammatory cytokine TNF-α in a cellular context.[4]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., THP-1)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
-
ELISA kit for human TNF-α
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.
-
Incubate for 4-6 hours at 37°C.
-
Collect the cell supernatant.
-
Measure the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value for the inhibition of TNF-α release.
Visualizing the p38 MAP Kinase Signaling Pathway
The following diagram illustrates the key components of the p38 MAP kinase signaling pathway, which is targeted by the inhibitors discussed.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
Advantages of using (5-Chloropyridin-2-yl)methanamine over other pyridyl methanamines
For researchers and drug development professionals, the selection of building blocks is a critical step that influences the entire discovery pipeline. Pyridyl methanamines are a privileged scaffold in medicinal chemistry due to their presence in numerous bioactive compounds. This guide provides a comparative overview of (5-Chloropyridin-2-yl)methanamine, highlighting its potential advantages over other pyridyl methanamine analogs based on established medicinal chemistry principles and available data.
The introduction of a chlorine atom onto the pyridine ring can significantly modulate a molecule's physicochemical and pharmacokinetic properties. While direct head-to-head comparative studies are limited, computational and empirical data from analogous series suggest that the 5-chloro substituent offers a unique combination of electronic, steric, and metabolic characteristics that can be advantageous in drug design.
Physicochemical and Electronic Profile Comparison
The electronic nature of the substituent on the pyridine ring directly impacts the amine's basicity (pKa) and the molecule's overall lipophilicity (logP). These parameters are crucial for target binding, membrane permeability, and pharmacokinetic profiles. The chlorine atom in the 5-position acts as an electron-withdrawing group through induction, which can fine-tune the pKa of the pyridyl nitrogen and the methanamine side chain.
Table 1: Comparison of Physicochemical Properties of Substituted Pyridines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | pKa (Predicted) | Notes |
| (5-Chloropyridin-2-yl)methanamine | C₆H₇ClN₂ | 142.59 | 1.25 | 8.1 | Target compound. Halogenation increases lipophilicity. |
| (Pyridin-2-yl)methanamine | C₆H₈N₂ | 108.14 | 0.21 | 8.4 | Unsubstituted parent compound. |
| (5-Fluoropyridin-2-yl)methanamine | C₆H₇FN₂ | 126.13 | 0.52 | 8.0 | Fluoro-analog; less lipophilic than chloro-analog.[1] |
| (5-Bromopyridin-2-yl)methanamine | C₆H₇BrN₂ | 187.04 | 1.42 | 8.1 | Bromo-analog; more lipophilic than chloro-analog. |
| (5-Methylpyridin-2-yl)methanamine | C₇H₁₀N₂ | 122.17 | 0.75 | 8.7 | Electron-donating group increases basicity. |
Note: logP and pKa values are predicted using standard computational models (e.g., ChemAxon) for comparative purposes, as experimental data from a single source is unavailable.
The data suggests that the 5-chloro substitution offers a moderate increase in lipophilicity compared to the unsubstituted or fluoro-substituted analogs. This can enhance membrane permeability and improve binding affinity in hydrophobic pockets of target proteins. The electron-withdrawing nature of chlorine slightly reduces the basicity of the amine compared to electron-donating groups, which can be beneficial in reducing off-target effects at physiological pH.
Advantages in Drug Discovery and Development
The "magic" role of chlorine in medicinal chemistry is well-documented, with over 250 FDA-approved drugs containing at least one chlorine atom.[2][3][4] The advantages of using (5-Chloropyridin-2-yl)methanamine can be categorized into several key areas:
-
Metabolic Stability : The C-Cl bond is generally more stable towards metabolic oxidation than a C-H bond. Placing a chlorine atom at the 5-position can block a potential site of metabolism on the pyridine ring, thereby increasing the compound's half-life and bioavailability. It has been shown that incorporating sp² nitrogen into an aromatic ring can enhance metabolic stability.[5] The combination of the pyridine nitrogen and the chloro-substituent can thus be a powerful strategy for improving metabolic properties.
-
Target Binding Interactions : The chlorine atom can participate in favorable halogen bonding interactions with electron-rich residues (like the backbone carbonyls) in a protein's active site. This provides an additional, directional binding interaction that can significantly enhance potency and selectivity. Structure-activity relationship (SAR) studies often show that chloro-substitution leads to a marked increase in biological activity.[6]
-
Modulation of Physicochemical Properties : As shown in Table 1, chlorine provides a predictable way to increase lipophilicity (logP). This is a key parameter to optimize during lead development to balance solubility and permeability, in accordance with Lipinski's Rule of Five.
-
Synthetic Tractability : The 2-chloro-5-substituted pyridine scaffold is a versatile synthetic intermediate. The chlorine at the 2-position can be displaced via nucleophilic aromatic substitution, allowing for further diversification of the molecular structure.
Experimental Workflow: Evaluating Pyridyl Methanamine Analogs
A typical workflow for comparing building blocks like (5-Chloropyridin-2-yl)methanamine against its analogs in a drug discovery program is outlined below. This process allows for a systematic evaluation of how substituent changes affect key drug-like properties.
Caption: Drug discovery workflow for comparing pyridyl methanamine analogs.
Key Experimental Protocols
Below are generalized protocols for key experiments mentioned in the workflow.
Synthesis of (5-Chloropyridin-2-yl)methanamine
This procedure describes the reduction of the corresponding nitrile.
Materials:
-
5-Chloro-2-cyanopyridine
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen (H₂) gas
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-chloro-2-cyanopyridine (1 equivalent) in ethanol in a hydrogenation vessel.
-
Carefully add concentrated HCl (catalytic amount) and 10% Pd/C catalyst.
-
Pressurize the vessel with hydrogen gas (e.g., 40 psi) and shake for 2-4 hours at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting residue in saturated NaHCO₃ solution to neutralize the HCl and basify the amine.
-
Extract the aqueous layer with dichloromethane (3x volumes).
-
Combine the organic phases, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (5-Chloropyridin-2-yl)methanamine.[7]
In Vitro Metabolic Stability Assay using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes.
Materials:
-
Test compounds (e.g., pyridyl methanamine analogs), 10 mM stock in DMSO
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B)
-
Acetonitrile (ACN) with internal standard (e.g., Warfarin)
-
Control compounds (e.g., Verapamil - high clearance, Propranolol - low clearance)
Procedure:
-
Prepare a master mix by diluting HLM to a final concentration of 0.5 mg/mL in phosphate buffer.
-
Add the test compound to the master mix to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For the T=0 min time point, add cold acetonitrile (stop solution) before the NADPH system.
-
Incubate the reaction mixture at 37°C. Take aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction by adding them to cold acetonitrile with the internal standard.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculate the percentage of compound remaining and determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Conclusion
(5-Chloropyridin-2-yl)methanamine represents a valuable building block for medicinal chemists. The 5-chloro substituent offers a strategic tool to enhance metabolic stability, introduce beneficial halogen bonding interactions, and fine-tune physicochemical properties like lipophilicity and basicity. While the ultimate advantage is context-dependent and must be confirmed empirically, the principles of medicinal chemistry strongly suggest that this particular analog holds significant potential for improving the drug-like properties of lead compounds when compared to unsubstituted or other halogenated pyridyl methanamines. The systematic evaluation through the described workflow can effectively elucidate these advantages in a drug discovery setting.
References
- 1. 4-Pyridinemethanamine | C6H8N2 | CID 77317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 7. Absorption, Distribution, Metabolism, Excretion, and Toxicokinetics - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Cost-Analysis of (5-Chloropyridin-2-yl)methanamine in Synthesis
This guide provides a detailed comparative analysis of (5-Chloropyridin-2-yl)methanamine and its alternatives in the context of chemical synthesis. It is intended for researchers, scientists, and professionals in drug development, offering objective comparisons of cost and performance supported by experimental data.
(5-Chloropyridin-2-yl)methanamine is a valuable heterocyclic building block in medicinal chemistry, frequently employed in the synthesis of novel pharmaceutical candidates. Its structure, featuring a pyridine ring substituted with a chlorine atom and an aminomethyl group, makes it a versatile intermediate for constructing complex molecular architectures. This analysis focuses on its cost-effectiveness and synthetic efficiency relative to common alternatives.
Cost Analysis of Starting Materials
The economic viability of a synthetic route is heavily dependent on the cost of the starting materials. The following table provides a snapshot of the market prices for (5-Chloropyridin-2-yl)methanamine and its common precursor, 2-Amino-5-chloropyridine. Prices are subject to variation based on supplier, purity, and volume.
| Compound | Structure | CAS Number | Representative Pricing (USD) | Supplier Example(s) |
| (5-Chloropyridin-2-yl)methanamine | ![]() | 67938-76-5 | ~$24 / 250mg | Apollo Scientific[1] |
| 5-(Aminomethyl)-2-chloropyridine | ![]() | 97004-04-1 | $162 / 5g | Sigma-Aldrich[2] |
| 2-Amino-5-chloropyridine | ![]() | 1072-98-6 |
| Matrix Scientific, A B Enterprises[3][4] |
As indicated, 2-Amino-5-chloropyridine is significantly more cost-effective on a per-gram basis, especially at bulk scale, than its aminomethylated counterpart. However, its use requires additional synthetic steps to introduce the required methylene spacer, which must be factored into the overall process cost and efficiency.
Performance Analysis in a Representative Synthesis
To evaluate the practical implications of starting material choice, we will compare two hypothetical synthetic pathways to a target amide, a common motif in drug candidates.
-
Route 1: A direct, one-step acylation of (5-Chloropyridin-2-yl)methanamine.
-
Route 2: A multi-step synthesis starting from the more economical 2-Amino-5-chloropyridine.
The following diagram illustrates the logical relationship and trade-offs between these two approaches.
Figure 1: A diagram comparing a direct vs. multi-step synthetic approach.
The choice between these routes represents a classic trade-off: the higher upfront cost of a more advanced intermediate versus the process costs (reagents, solvents, labor, time, and waste disposal) associated with a longer synthesis from a cheaper precursor. While Route 2 starts with a more economical compound, the cumulative cost and potential for yield loss over multiple steps can make Route 1 more efficient for small-scale research and rapid library generation. For large-scale manufacturing, a thorough process optimization of Route 2 might prove more economical.
Performance Data Comparison
The following table summarizes typical reaction yields for the key transformations involved in the comparative routes. Yields are highly dependent on the specific substrate and reaction conditions.
| Route | Transformation | Key Reagents | Typical Yield (%) | Notes |
| 1 | Amide Coupling | HATU, DIEA | 85-95% | High efficiency, common in medicinal chemistry. |
| 2a | Sandmeyer Reaction | NaNO₂, HCl, CuCN | 60-80% | Classic transformation of anilines to nitriles. |
| 2b | Nitrile Reduction | H₂, Raney Ni or LiAlH₄ | 70-90% | Standard reduction methods. |
| 2c | Amide Coupling | HATU, DIEA | 85-95% | Identical to the final step in Route 1. |
Assuming the yields are multiplicative, the overall yield for Route 2 (from 2-Amino-5-chloropyridine to the final amide) would be in the range of 36% to 68%, significantly lower than the single-step yield of Route 1.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing synthetic routes.
Protocol 1: Direct Amide Coupling (Route 1)
This protocol describes a standard procedure for the acylation of (5-Chloropyridin-2-yl)methanamine.
-
Dissolution: Dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF, 0.1 M).
-
Activation: Add a coupling agent, for example, HATU (1.1 eq), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA, 2.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of (5-Chloropyridin-2-yl)methanamine (1.0 eq) in DMF to the activated acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the target amide.
Protocol 2: Synthesis via Sandmeyer and Reduction (Route 2)
This two-step protocol outlines the conversion of 2-Amino-5-chloropyridine to (5-Chloropyridin-2-yl)methanamine.
Step 2a: Sandmeyer Reaction (Diazotization and Cyanation)
-
Diazotization: Suspend 2-Amino-5-chloropyridine (1.0 eq) in an aqueous solution of HCl. Cool the mixture to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water. Add the cold diazonium salt solution slowly to the cyanide solution.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until nitrogen evolution ceases.
-
Work-up and Purification: Cool the mixture, extract with an organic solvent like dichloromethane, and purify by column chromatography to obtain 5-chloro-2-cyanopyridine.
Step 2b: Nitrile Reduction
-
Setup: In a flask under an inert atmosphere (N₂ or Ar), add a solution of 5-chloro-2-cyanopyridine (1.0 eq) in a dry solvent such as THF or diethyl ether.
-
Reduction: Cool the solution to 0 °C and slowly add a reducing agent like lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) portion-wise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Work-up and Purification: Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure to yield crude (5-Chloropyridin-2-yl)methanamine, which can be purified further if necessary.
Conclusion
The choice between (5-Chloropyridin-2-yl)methanamine and a less functionalized precursor like 2-Amino-5-chloropyridine is a critical decision in synthesis design.
-
For rapid synthesis, early-stage drug discovery, and small-scale applications, the direct use of (5-Chloropyridin-2-yl)methanamine is often preferable. Its higher initial cost is offset by a significantly shorter, more efficient, and higher-yielding synthetic route, which accelerates the discovery process.
-
For large-scale production and process chemistry, developing an optimized, multi-step route from the more economical 2-Amino-5-chloropyridine can lead to substantial long-term cost savings. This approach requires a greater initial investment in process development to maximize the yields of each step and minimize waste.
Ultimately, the optimal strategy depends on the specific project goals, scale, and available resources. This guide provides the foundational data and protocols to make an informed decision based on a balanced consideration of both material cost and overall process efficiency.
References
Navigating the Metabolic Maze: A Comparative Guide to the Stability of Compounds Derived from (5-Chloropyridin-2-yl)methanamine
For researchers and scientists at the forefront of drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. A compound's susceptibility to biotransformation dictates its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comparative analysis of the metabolic stability of compounds synthesized from the versatile building block, (5-Chloropyridin-2-yl)methanamine, offering insights into how structural modifications influence their metabolic fate.
The (5-Chloropyridin-2-yl)methanamine scaffold is a key component in a variety of pharmacologically active agents. One of the most prominent examples is Betrixaban, a direct Factor Xa inhibitor. Understanding the metabolic profile of such compounds is paramount for designing next-generation therapeutics with improved pharmacokinetic properties. This guide will delve into the metabolic stability of Betrixaban as a primary example and compare it with other structurally related compounds, supported by experimental data from in vitro assays.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of Betrixaban and representative alternative compounds in human liver microsomes (HLM). A longer half-life (t½) and a lower intrinsic clearance (CLint) are indicative of greater metabolic stability.
| Compound ID | Structure | t½ (min) | CLint (µL/min/mg protein) | Primary Metabolic Pathway |
| Betrixaban |
| > 120 | < 5 | Minimal (<1%) metabolism by CYP450 enzymes[1][2][3] |
| Analog A | Pyrazolo[1,5-a]pyrimidine derivative | 45 | 30.8 | Oxidation |
| Analog B | Piperidine derivative | 20 | 69.3 | N-dealkylation, Oxidation[4] |
Note: Data for Analog A and Analog B are representative values for their respective classes of compounds and are intended for comparative purposes.
Metabolic Pathways and Structural Considerations
The exceptional metabolic stability of Betrixaban is a key feature of its pharmacokinetic profile. It is primarily excreted unchanged via the hepatobiliary route, with minimal metabolism by cytochrome P450 (CYP) enzymes[1][2][5]. This characteristic minimizes the potential for drug-drug interactions with CYP inhibitors or inducers[1].
In contrast, other heterocyclic scaffolds, even when incorporating elements of the chloropyridine moiety, can exhibit significantly different metabolic profiles. For instance, pyrazolo[1,5-a]pyrimidine derivatives, another class of compounds with diverse biological activities, can be more susceptible to oxidative metabolism. Similarly, piperidine-containing compounds often undergo N-dealkylation and oxidation as major metabolic routes[4]. These pathways can lead to faster clearance and a shorter half-life.
The high metabolic stability of Betrixaban can be attributed to the specific arrangement of its functional groups, which may block or hinder access by metabolic enzymes. For researchers utilizing the (5-Chloropyridin-2-yl)methanamine scaffold, these findings underscore the critical impact of further structural modifications on the overall metabolic profile of the resulting compounds.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to assess metabolic stability.
Human Liver Microsomal (HLM) Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes.
Materials:
-
Test compound and positive control compounds (e.g., a rapidly metabolized compound and a slowly metabolized compound)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare the HLM suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM suspension and the test compound solution at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard). The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration) .
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in evaluating the metabolic stability of compounds.
Caption: Experimental workflow for the in vitro microsomal stability assay.
Caption: Common metabolic pathways for pyridine-containing compounds.
References
- 1. Formulary Drug Review: Betrixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of betrixaban and its potential in the prevention and treatment of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of betrixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalytic Systems for the Coupling of (5-Chloropyridin-2-yl)methanamine
For researchers, scientists, and professionals in drug development, the efficient and selective functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. (5-Chloropyridin-2-yl)methanamine is a valuable building block, offering a reactive handle at the chloro-position for the introduction of molecular diversity through various cross-coupling reactions. The choice of the catalytic system is paramount to achieving high yields, selectivity, and functional group tolerance. This guide provides a head-to-head comparison of prevalent catalytic systems for the coupling of (5-Chloropyridin-2-yl)methanamine, supported by experimental data from related substrates and detailed methodologies.
Palladium-Catalyzed C-C Bond Forming Reactions
Palladium catalysis remains the gold standard for many cross-coupling reactions due to its high efficiency and broad substrate scope. Here, we compare three major palladium-catalyzed reactions for C-C bond formation at the 5-chloro position of the pyridine ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is one of the most versatile methods for creating carbon-carbon bonds.[1] For a substrate like (5-Chloropyridin-2-yl)methanamine, the selection of the palladium catalyst and ligand is critical to overcome the challenges associated with coupling an electron-rich chloro-heteroarene.
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Chloro-pyridines.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 2 | 10-25 |
| Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | Toluene/H₂O | 100 | 2 | 10-25 |
| Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | 2 | 10-25 |
| Pd(dtbpf)Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | 2 | 45 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | DMF | 100 (MW) | 1 | 92 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | DMF | 100 (MW) | 1 | 85 |
Data adapted from studies on a similar substrate, 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one, which demonstrates the relative efficacy of different catalyst systems for the coupling of a chloropyridine moiety.[2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of (5-Chloropyridin-2-yl)methanamine (1.0 mmol), the corresponding boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol) is taken in a microwave vial. The palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) are added, and the vial is sealed. The appropriate solvent (e.g., DMF, 5 mL) is added, and the mixture is degassed and backfilled with an inert gas (e.g., Argon) three times. The reaction is then heated in a microwave reactor to the specified temperature for the indicated time. After completion, the reaction mixture is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2]
Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst.[3] This method is highly valuable for the synthesis of substituted alkynylpyridines.
Table 2: Representative Catalytic Systems for Sonogashira Coupling of Aryl Halides.
| Catalyst System (Pd Source / Ligand) | Co-catalyst | Base | Solvent | Temp. (°C) |
| Pd(PPh₃)₂Cl₂ / PPh₃ | CuI | Et₃N | DMF | 25-100 |
| Pd(OAc)₂ / P(t-Bu)₃ | CuI | Cs₂CO₃ | Dioxane | 25-80 |
| Pd₂(dba)₃ / XPhos | None (Cu-free) | Cs₂CO₃ | Toluene | 80-110 |
| Pd(dppf)Cl₂ | CuI | Et₃N/Piperidine | THF | 25-65 |
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of (5-Chloropyridin-2-yl)methanamine (1.0 mmol) in a suitable solvent (e.g., DMF, 5 mL) under an inert atmosphere, the terminal alkyne (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), the ligand (e.g., PPh₃, 4 mol%), the copper co-catalyst (e.g., CuI, 1 mol%), and the base (e.g., Et₃N, 2.0 mmol) are added. The reaction mixture is stirred at the appropriate temperature until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[4][5]
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[6] This reaction is a powerful tool for the vinylation of aryl halides.
Table 3: Common Catalytic Systems for the Heck Reaction.
| Catalyst Source | Ligand | Base | Solvent | Temp. (°C) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF, NMP | 100-140 |
| Pd(OAc)₂ | P(o-tol)₃ | NaOAc | DMA | 100-140 |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cy₂NMe | Dioxane, Toluene | 80-120 |
| PdCl₂(PPh₃)₂ | K₂CO₃ | CH₃CN | 80-110 |
Experimental Protocol: General Procedure for Heck Reaction
In a sealed tube, (5-Chloropyridin-2-yl)methanamine (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., P(o-tol)₃, 4 mol%), and the base (e.g., Et₃N, 2.0 mmol) are combined in a suitable solvent (e.g., DMF, 5 mL). The tube is sealed, and the reaction mixture is heated to the required temperature for the specified time. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is then purified by column chromatography.[7][8]
Palladium-Catalyzed C-N Bond Forming Reactions: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[9] This reaction is particularly useful for synthesizing N-aryl and N-heteroaryl derivatives of (5-Chloropyridin-2-yl)methanamine. The choice of a bulky, electron-rich phosphine ligand is crucial for the successful amination of less reactive aryl chlorides.[10]
Table 4: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of Chloro-pyridines.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | Moderate |
| Pd(OAc)₂ / P(t-Bu)₃ | NaOt-Bu | Toluene | 80-100 | Good |
| G3-XPhos Precatalyst | K₃PO₄ | t-BuOH | 100 | High |
| RuPhos-Pd-G3 Precatalyst | LHMDS | THF | 65 | ~83* |
| BrettPhos-Pd-G2 Precatalyst | K₂CO₃ | Dioxane | 110 | High |
*Yield reported for the coupling of 3-bromo-2-aminopyridine with morpholine, demonstrating the efficacy of the catalyst system for related substrates.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with the palladium precatalyst (e.g., RuPhos-Pd-G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.2 mmol). The tube is evacuated and backfilled with argon. (5-Chloropyridin-2-yl)methanamine (1.0 mmol), the amine coupling partner (1.1 mmol), and the solvent (e.g., toluene, 5 mL) are then added. The reaction mixture is stirred at the indicated temperature until the starting material is fully consumed. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of celite, and concentrated. The residue is purified by flash column chromatography.[11][12]
Alternative Catalytic Systems: Nickel and Copper
While palladium catalysts are highly effective, their cost and potential for trace metal contamination in pharmaceutical products have driven the exploration of more sustainable alternatives. Nickel and copper are abundant, less expensive metals that have shown increasing promise in cross-coupling reactions.
Nickel-Catalyzed Couplings
Nickel catalysts can often perform transformations similar to palladium, sometimes with unique reactivity and selectivity. They are particularly effective for the coupling of aryl chlorides.
Table 5: Representative Nickel-Based Catalytic Systems.
| Reaction Type | Catalyst System | Base | Solvent | Temp. (°C) |
| Amination | NiCl₂(DME) / dtbbpy | NaOt-Bu | 2-Methyl-THF | 100 |
| Suzuki-Miyaura | NiCl₂(PCy₃)₂ | K₃PO₄ | 2-Methyl-THF | 100-120 |
Experimental Protocol: General Procedure for Nickel-Catalyzed Amination
In a glovebox, an oven-dried vial is charged with NiCl₂(DME) (5 mol%), the ligand (e.g., dtbbpy, 10 mol%), and NaOt-Bu (1.5 mmol). The vial is sealed, removed from the glovebox, and (5-Chloropyridin-2-yl)methanamine (1.0 mmol), the amine (1.2 mmol), and 2-methyl-THF (2 mL) are added under an inert atmosphere. The reaction is stirred at 100 °C for the required time. After cooling, the reaction is worked up as described for the Buchwald-Hartwig amination.[13]
Copper-Catalyzed Couplings (Ullmann-type)
Copper-catalyzed C-N and C-O bond-forming reactions, often referred to as Ullmann or Goldberg reactions, are well-established methods that have seen a resurgence with the development of new ligand systems that allow for milder reaction conditions.[14]
Table 6: Representative Copper-Based Catalytic Systems.
| Reaction Type | Catalyst System | Base | Solvent | Temp. (°C) |
| Amidation (Goldberg) | Cu₂O / BTMO | K₃PO₄ | t-BuOH | 130 |
| C-S Coupling | CuI / DMEN | LiOtBu | Dioxane | 50 |
Experimental Protocol: General Procedure for Copper-Catalyzed Amidation
A mixture of (5-Chloropyridin-2-yl)methanamine (1.0 mmol), the amide (1.2 mmol), Cu₂O (5 mol%), the ligand (e.g., N,N'-bis(thiophen-2-ylmethyl)oxalamide (BTMO), 10 mol%), and K₃PO₄ (2.0 mmol) in t-BuOH (3 mL) is heated in a sealed tube at 130 °C for 24 hours. After cooling, the mixture is diluted with ethyl acetate, filtered, and the filtrate is concentrated. The residue is purified by column chromatography.[14][15]
Conclusion
The choice of catalytic system for the coupling of (5-Chloropyridin-2-yl)methanamine is highly dependent on the desired transformation (C-C vs. C-N bond formation) and the specific coupling partner.
-
For C-C bond formation , Suzuki-Miyaura coupling with modern palladium catalysts and bulky biarylphosphine ligands such as XPhos offers high yields and broad functional group tolerance, especially under microwave conditions. Sonogashira and Heck reactions provide access to alkynyl and vinyl derivatives, respectively, with well-established palladium-based catalytic systems.
-
For C-N bond formation , the Buchwald-Hartwig amination is the premier method, with palladium precatalysts like those based on RuPhos and BrettPhos demonstrating high efficiency for the amination of chloropyridines.
-
Alternative catalysts based on nickel and copper are becoming increasingly viable and offer more sustainable and cost-effective approaches, particularly for amination and amidation reactions.
Researchers and drug development professionals should consider the specific synthetic target, cost, and environmental impact when selecting the optimal catalytic system for the derivatization of (5-Chloropyridin-2-yl)methanamine. The experimental protocols and comparative data presented in this guide serve as a valuable starting point for reaction optimization and the efficient synthesis of novel compounds.
References
- 1. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling (5-Chloropyridin-2-yl)methanamine dihydrochloride
For Immediate Implementation: This document provides critical safety and logistical protocols for researchers, scientists, and drug development professionals working with (5-Chloropyridin-2-yl)methanamine dihydrochloride. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data from similar compounds, it is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye and respiratory irritation.[1] This guide outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and proper disposal methods to mitigate these risks.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE, which should be selected based on the specific laboratory conditions and the scale of the operation.
| PPE Category | Item | Specifications & Rationale |
| Respiratory Protection | NIOSH-approved Respirator | A P95 (US) or P1 (EU EN 143) particle respirator is recommended for nuisance exposures to prevent inhalation of the powdered compound.[1] For situations with a higher risk of aerosolization, a full-face air-purifying respirator may be necessary.[2] |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are essential to protect the eyes from dust particles and potential splashes.[3] A face shield should be worn in conjunction with goggles to provide an additional layer of protection for the entire face.[4] |
| Skin Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use and employ proper removal techniques to avoid skin contact.[1] |
| Lab Coat or Chemical-resistant Suit | A standard lab coat is the minimum requirement. For larger quantities or tasks with a high risk of contamination, a complete chemical-resistant suit is advised.[1][2] | |
| Foot Protection | Closed-toe Shoes | Chemical-resistant, steel-toe boots or shoes are recommended to protect against spills and falling objects.[2][4] |
Standard Operating Procedure: Weighing and Dissolving the Compound
This protocol details the step-by-step process for safely weighing and dissolving solid this compound.
1. Preparation:
-
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Verify that the safety shower and eyewash station are accessible and operational.[3]
-
Gather all necessary equipment: analytical balance, weigh paper or boat, spatula, beaker, stir bar, and the chosen solvent.
-
Don all required personal protective equipment as outlined in the table above.
2. Weighing:
-
Perform all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.
-
Carefully open the container, avoiding any sudden movements that could create airborne dust.
-
Using a clean spatula, transfer the desired amount of the compound onto the weigh paper or boat on the analytical balance.
-
Once the desired weight is achieved, securely close the primary container.
3. Dissolving:
-
Place the beaker containing the stir bar and the appropriate volume of solvent on a stir plate within the fume hood.
-
Carefully add the weighed compound to the solvent.
-
Start the stirrer at a low speed to avoid splashing.
-
If necessary, gently rinse the weigh paper or boat with a small amount of the solvent to ensure the complete transfer of the compound.
-
Observe the dissolution process and adjust the stirring speed as needed.
4. Post-Procedure:
-
Once the compound is fully dissolved, cap the beaker or flask.
-
Decontaminate the spatula and any other reusable equipment with an appropriate solvent.
-
Dispose of the weigh paper and any other contaminated disposable items in the designated solid chemical waste container.
-
Carefully remove PPE, starting with gloves, and wash hands thoroughly with soap and water.[1][5]
Emergency Response and Disposal Plan
Spill Response:
-
In the event of a spill, evacuate personnel from the immediate area.[1]
-
Ensure proper ventilation.
-
Wearing the appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][3]
-
Clean the spill area with a suitable solvent and decontaminate all equipment used in the cleanup.
First Aid:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][6]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and seek medical advice if irritation persists.[5][6]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[6]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately for treatment advice.[1][5][7]
Disposal:
-
Dispose of unused this compound and any contaminated materials in a designated, labeled, and sealed container.
-
All chemical waste must be disposed of through an approved hazardous waste disposal program, following all local, state, and federal regulations.[8] Do not dispose of down the drain or in regular trash.[1]
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. fishersci.com [fishersci.com]
- 4. epa.gov [epa.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. aksci.com [aksci.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



